molecular formula C7H7BrO3S B2546068 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid CAS No. 338745-19-0

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

カタログ番号: B2546068
CAS番号: 338745-19-0
分子量: 251.09
InChIキー: GVCIVSHEWYIZQL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS 338745-19-0) is a brominated thiophene derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C 7 H 7 BrO 3 S and a molecular weight of 251.10 g/mol, this compound serves as a versatile building block for the design of novel bioactive molecules . Its structure incorporates both a carboxylic acid handle for further derivatization and a bromine atom on the thiophene ring, making it amenable to cross-coupling reactions. This compound has demonstrated significant value as a precursor in antibacterial research. It is a key intermediate in the synthesis of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[2-(5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones . These synthetic derivatives have been shown to exhibit potent antimicrobial activity, with some outperforming reference drugs like ciprofloxacin and norfloxacin against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . The mechanism of action for these advanced derivatives is rooted in their function as quinolone-based antibacterial agents, which typically target bacterial DNA gyrase and topoisomerase IV. For Research Use Only. Not for human or veterinary use.

特性

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methoxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3S/c1-11-6(7(9)10)4-2-3-5(8)12-4/h2-3,6H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCIVSHEWYIZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=C(S1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Introduction: The Thiophene Scaffold in Modern Chemistry

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, frequently incorporated into the structures of pharmaceuticals and functional materials. The thiophene ring system is considered a bioisostere of the benzene ring, offering similar structural properties while modulating electronic and pharmacokinetic characteristics. The introduction of a bromine atom, as seen in the 5-position of the thiophene ring, provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries. The acetic acid side chain offers a carboxylic acid functional group, a common feature in bioactive molecules, which can participate in hydrogen bonding and salt formation, crucial for drug-receptor interactions and formulation development. The addition of a methoxy group at the alpha-position of the acetic acid introduces a chiral center and alters the polarity and metabolic stability of the molecule.

Thiophene derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] For instance, derivatives of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] have been synthesized and evaluated for their antimicrobial activity against various bacterial strains.[3] This highlights the potential of the 5-bromothiophen-2-yl scaffold as a building block for new therapeutic agents.

Physicochemical Properties: An Extrapolative Analysis

While experimental data for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is not available, we can predict its properties based on its structural components.

Core Components Analysis
  • 2-(5-Bromothiophen-2-yl)acetic acid (CAS: 71637-38-2): This parent compound is a solid with a boiling point of 326.9±27.0 °C at 760 mmHg.[4] Its chemical formula is C6H5BrO2S.[4]

  • Methoxyacetic acid (CAS: 625-45-6): This is a colorless liquid with a molar mass of 90.08 g/mol and a pKa of 3.57, making it a stronger acid than acetic acid.[5][6] Its formula is C3H6O3.[5]

Predicted Properties of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Based on the properties of its precursors, we can summarize the predicted properties in the table below.

PropertyPredicted ValueRationale
CAS Number Not availableA specific CAS number for this derivative has not been found in public databases.
Molecular Formula C8H9BrO3SCombination of the bromothiophene acetic acid backbone (C6H4BrS) and the addition of a methoxy group (OCH3) and removal of a hydrogen at the alpha-carbon.
Molecular Weight Approximately 265.13 g/mol Sum of the atomic weights of the constituent atoms.
Physical State Likely a solid at room temperature.The parent compound, 2-(5-bromothiophen-2-yl)acetic acid, is a solid. The addition of a methoxy group is unlikely to significantly lower the melting point to a liquid state at room temperature.
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.The presence of the carboxylic acid and ether groups will confer some polarity, but the bromothiophene ring is hydrophobic.
Acidity (pKa) Expected to be slightly lower than methoxyacetic acid (pKa ~3.5).The electron-withdrawing nature of the bromothiophene ring may slightly increase the acidity of the carboxylic acid.

Proposed Synthesis Pathway

A plausible synthetic route to 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid can be designed starting from the commercially available 2-acetyl-5-bromothiophene. This multi-step synthesis would involve alpha-bromination followed by nucleophilic substitution with sodium methoxide and subsequent oxidation.

Synthesis_Pathway A 2-Acetyl-5-bromothiophene B 2-Bromo-1-(5-bromothiophen-2-yl)ethanone A->B Br2, HBr/AcOH C 1-(5-Bromothiophen-2-yl)-2-methoxyethanone B->C NaOCH3, CH3OH D 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid C->D Oxidation (e.g., Jones reagent)

Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Bromo-1-(5-bromothiophen-2-yl)ethanone

  • To a solution of 2-acetyl-5-bromothiophene (1.0 eq) in glacial acetic acid, add a solution of bromine (1.1 eq) in acetic acid dropwise with stirring at room temperature.

  • The reaction mixture is stirred for 2-4 hours until the starting material is consumed (monitored by TLC).

  • The mixture is then poured into ice-water, and the precipitated solid is filtered, washed with water, and dried to yield the alpha-brominated ketone.

Step 2: Synthesis of 1-(5-Bromothiophen-2-yl)-2-methoxyethanone

  • To a solution of sodium methoxide (1.5 eq) in dry methanol, add the 2-bromo-1-(5-bromothiophen-2-yl)ethanone (1.0 eq) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the methoxy ketone, which can be purified by column chromatography.

Step 3: Synthesis of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

  • The 1-(5-bromothiophen-2-yl)-2-methoxyethanone (1.0 eq) is dissolved in acetone and cooled to 0 °C.

  • Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) is added dropwise until a persistent orange color is observed.

  • The reaction is stirred for 1-2 hours at room temperature.

  • The excess oxidant is quenched by the addition of isopropanol.

  • The mixture is filtered, and the solvent is removed. The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried, and the solvent is evaporated to yield the crude product, which can be purified by recrystallization or column chromatography.

Potential Applications in Drug Discovery and Materials Science

The structure of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid suggests several potential applications, primarily in the field of medicinal chemistry.

Applications Core 2-(5-Bromothiophen-2-yl) -2-methoxyacetic acid App1 Anticancer Agents Core->App1 App2 Antimicrobial Agents Core->App2 App3 Enzyme Inhibitors Core->App3 App4 Functional Materials Core->App4

Caption: Potential applications of the target compound.

  • Anticancer Agents: The thiophene ring is a common scaffold in anticancer drugs. The carboxylic acid and methoxy groups can be modified to optimize binding to biological targets. The bromine atom allows for the introduction of various substituents via cross-coupling reactions to explore structure-activity relationships.

  • Antimicrobial Agents: As previously mentioned, bromothiophene derivatives have demonstrated antimicrobial properties.[3] This compound could serve as a starting point for the development of new antibiotics.

  • Enzyme Inhibitors: The carboxylic acid moiety can act as a pharmacophore to target the active site of enzymes, such as proteases or kinases. The methoxy group can provide additional interactions and improve selectivity. For example, related 2-(thiophen-2-yl)acetic acid derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapy.[7]

  • Functional Materials: Thiophene-based molecules are widely used in organic electronics. The functional groups on this compound could be used to tune its electronic properties and self-assembly behavior for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Safety and Handling

Given the lack of specific safety data for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The safety precautions for related brominated thiophenes and carboxylic acids should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8][9]

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9] Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8][9]

Conclusion and Future Directions

2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid represents a promising, yet underexplored, chemical entity. This guide has provided a comprehensive theoretical framework for its properties, synthesis, and potential applications based on the analysis of its constituent parts. The proposed synthetic route offers a clear path for its preparation in the laboratory. Future research should focus on the successful synthesis and characterization of this compound, including the determination of its spectroscopic data (NMR, IR, MS) and the resolution of its enantiomers. Subsequent biological screening could then unveil its potential as a lead compound in drug discovery programs. The versatility of the bromothiophene scaffold, coupled with the unique features of the methoxyacetic acid side chain, makes this molecule a compelling target for further investigation.

References

  • SAFETY DATA SHEET. (2010, March 1). [Link not available]
  • Fisher Scientific. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-(5-Bromothiophen-2-yl)acetic acid | 71637-38-2.
  • ISCA. (2013, October 15). Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.
  • PubChem. (n.d.). Methoxyacetic Acid | C3H6O3 | CID 12251.
  • American Elements. (n.d.). 2-(3-bromo-5-methylthiophen-2-yl)acetic acid.
  • Thermo Fisher Scientific. (2012, March 23).
  • Wikipedia. (n.d.). Methoxyacetic acid.
  • PubChem. (2026, March 7). (5-Bromothiophen-2-yl)(propoxy)acetic acid | C9H11BrO3S | CID 83224606.
  • PubChemLite. (n.d.). 2-(5-bromothiophen-2-yl)acetic acid (C6H5BrO2S).
  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(12), 2289.
  • Foroumadi, A., et al. (2005). Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones. Bioorganic & Medicinal Chemistry Letters, 15(20), 4536-4539.
  • SpectraBase. (n.d.). 2-(5-Bromo-2-methylthiophen-3-yl)-acetic Acid - Optional[MS (GC)] - Spectrum.
  • Sigma-Aldrich. (n.d.). 2-(4-Bromothiophen-2-yl)acetic acid | 161942-89-8.
  • Echemi. (n.d.). 2-(5-bromo-2-thienyl)
  • Benchchem. (n.d.). The Synthesis and Discovery of 2-Methoxyacetic Acid: A Technical Guide.
  • The Royal Society of Chemistry. (n.d.). Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes.
  • Georganics. (2012, January 12). 2-ACETYL-5-METHYLTHIOPHENE.
  • Benchchem. (n.d.). Spectroscopic Data for (-)-Menthyloxyacetic Acid: A Technical Guide.
  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • PrepChem.com. (n.d.). Synthesis of 2-acetyl-5-bromothiophene.
  • ResearchGate. (2022, April 20). A Thiophene Derivative, 2‐Bromo‐5‐(2‐(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties.
  • Scielo. (2013). Synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as bengazole analogs.
  • Semantic Scholar. (2024, April 16). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

Sources

The Rising Therapeutic Potential of Bromothiophene Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiophene scaffold, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, and its brominated derivatives have emerged as particularly versatile building blocks for the development of novel therapeutic agents. The unique physicochemical properties of bromothiophenes, including their propensity for diverse chemical modifications, have enabled the synthesis of a wide array of compounds with significant biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape of bromothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to facilitate further research and development in this promising area.

Introduction: The Versatility of the Bromothiophene Scaffold

Bromothiophenes are thiophene rings substituted with one or more bromine atoms. The presence of the bromine atom not only influences the electronic properties of the thiophene ring but also serves as a reactive handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings.[1] This allows for the facile introduction of diverse substituents, leading to the generation of large and structurally varied compound libraries for biological screening. The thiophene core itself is considered a "privileged" structure in medicinal chemistry due to its ability to mimic a phenyl ring while offering distinct electronic and steric properties, as well as the potential for hydrogen bonding through the sulfur atom.[2] These characteristics contribute to the ability of thiophene-containing molecules to interact with a wide range of biological targets with high affinity and selectivity.

Anticancer Activity of Bromothiophene Derivatives

The quest for novel and more effective anticancer agents has led to the intensive investigation of bromothiophene derivatives. These compounds have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse and often multi-targeted mechanisms.

Mechanisms of Anticancer Action

The anticancer activity of bromothiophene derivatives is multifaceted, primarily revolving around the induction of apoptosis, inhibition of key signaling pathways crucial for cancer cell survival and proliferation, and disruption of the cell cycle.

  • Induction of Apoptosis: A primary mechanism by which bromothiophene derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, characterized by the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of a cascade of caspases, including caspase-3, -8, and -9.[3][4] Furthermore, many of these compounds have been shown to upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3] Some derivatives also induce apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[5][6]

  • Inhibition of Kinase Signaling Pathways: Cancer cells are often reliant on aberrant signaling pathways for their uncontrolled growth and survival. Bromothiophene derivatives have been identified as potent inhibitors of several key kinases involved in these pathways. A prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][7] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply. Downstream of VEGFR-2, the PI3K/AKT pathway is another crucial signaling cascade that is frequently hyperactivated in cancer. Several bromothiophene derivatives have been shown to inhibit AKT, leading to the suppression of cell proliferation and survival signals.[7] Other targeted pathways include the Wnt/β-catenin and p53 pathways.[8][9]

  • Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, and its disruption is a validated strategy in cancer chemotherapy. Certain bromothiophene derivatives have been found to inhibit the polymerization of tubulin, the building block of microtubules.[10][11] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis.[10]

Signaling Pathway: Inhibition of VEGFR-2/AKT by Bromothiophene Derivatives

VEGFR2_AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K Bromothiophene Bromothiophene Derivative Bromothiophene->VEGFR2 AKT AKT Bromothiophene->AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: Bromothiophene derivatives can inhibit the VEGFR-2/AKT signaling pathway.

Quantitative Anticancer Data

The cytotoxic potential of bromothiophene derivatives has been quantified against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented in the table below.

Compound ClassCancer Cell LineIC50 (µM)Reference
2-Bromo-5-(2-(methylthio)phenyl)thiopheneLnCap (Prostate)138.57[3]
HepG2 (Liver)185.93[3]
Caco-2 (Colorectal)108.66[3]
Thiophene Carboxamide Derivative (MB-D2)A375 (Melanoma)10.1[4]
HT-29 (Colorectal)15.2[4]
MCF-7 (Breast)12.5[4]
Thienopyrrole Derivative (3b)HepG2 (Liver)3.11[7]
PC-3 (Prostate)2.15[7]
Pyrrolothienopyrimidine Derivative (4c)HepG2 (Liver)3.02[7]
PC-3 (Prostate)3.12[7]
Thiophenecarboxylate Derivative (F8)CCRF-CEM (Leukemia)2.89[5]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromothiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known anticancer drug). Incubate the plate for 24 to 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells (96-well plate) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Compounds Incubate_24h_1->Treat_Compounds Incubate_48h Incubate 24-72h Treat_Compounds->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: A typical workflow for determining cell viability using the MTT assay.

Antimicrobial Activity of Bromothiophene Derivatives

The rise of antimicrobial resistance is a pressing global health concern, necessitating the discovery of new classes of antibiotics. Bromothiophene derivatives have demonstrated promising activity against a broad spectrum of pathogenic bacteria and fungi.

Mechanisms of Antimicrobial Action

The antimicrobial effects of bromothiophene derivatives are attributed to several mechanisms that disrupt essential cellular processes in microorganisms.

  • Disruption of Bacterial Cell Membranes: Some bromothiophene derivatives are thought to interfere with the integrity of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.[3]

  • Inhibition of Essential Enzymes: These compounds can also target and inhibit enzymes that are vital for microbial survival. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria.[12]

  • Interference with Outer Membrane Proteins: In Gram-negative bacteria, outer membrane proteins (OMPs) play a critical role in nutrient uptake and maintaining the structural integrity of the cell envelope. Certain thiophene derivatives have been found to interact with and potentially disrupt the function of these OMPs.[13]

Potential Antimicrobial Mechanisms of Bromothiophene Derivatives

Caption: Bromothiophene derivatives can exert antimicrobial effects through multiple mechanisms.

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of bromothiophene derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
3-Halobenzo[b]thiopheneStaphylococcus aureus16[4]
Bacillus cereus16[4]
Candida albicans16[4]
Thiophene-thiadiazolyl Schiff BaseEscherichia coli8-64[14]
5-Bromothiophene-based dihydropyrimidinoneStaphylococcus aureus50-500[15]
Escherichia coli50-500[15]
2-Aminothiophene DerivativeCandida albicans100-200[6]
Cryptococcus neoformans17[7]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[3][16]

Step-by-Step Methodology:

  • Preparation of Bacterial/Fungal Inoculum: Culture the test microorganism on an appropriate agar medium for 18-24 hours. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the bromothiophene derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity of Bromothiophene Derivatives

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Bromothiophene derivatives have emerged as promising candidates for the development of novel anti-inflammatory drugs.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of bromothiophene derivatives are primarily mediated through the inhibition of key enzymes and signaling pathways involved in the inflammatory cascade.

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Arachidonic acid is metabolized by COX and LOX enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. Many bromothiophene derivatives have been shown to inhibit the activity of these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][17] By blocking the production of these inflammatory mediators, these compounds can effectively reduce the signs of inflammation.

  • Modulation of Pro-inflammatory Cytokines: Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. Several bromothiophene derivatives have been found to suppress the production of these cytokines, thereby dampening the inflammatory cascade.[17]

Mechanism of Anti-inflammatory Action

Anti_inflammatory_Mechanism Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX LOX LOX Enzymes Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Bromothiophene Bromothiophene Derivative Bromothiophene->COX Bromothiophene->LOX

Caption: Bromothiophene derivatives can inhibit COX and LOX enzymes to reduce inflammation.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of bromothiophene derivatives has been evaluated in both in vitro enzyme inhibition assays and in vivo animal models of inflammation.

Compound ClassAssayActivityReference
2-Phenyl-4,5,6,7-tetrahydro[b]benzothiopheneCOX-2 InhibitionIC50 = 0.31-1.40 µM[13]
Thiophene-thiadiazolyl Schiff BaseCarrageenan-induced paw edemaExcellent inhibition[12]
Thiophene DerivativeCarrageenan-induced paw edema62% inhibition after 3h[4]
2-Benzamido-N-(4-fluorophenyl)thiophene-3-carboxamideCOX-2 InhibitionIC50 = 0.29 µM[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used and reliable in vivo assay for evaluating the acute anti-inflammatory activity of new compounds.[12][15]

Step-by-Step Methodology:

  • Animal Acclimatization and Grouping: Use male Wistar rats (150-200 g) and allow them to acclimatize to the laboratory conditions for at least one week. Divide the animals into several groups: a control group, a standard drug group (e.g., diclofenac or indomethacin), and treatment groups for different doses of the bromothiophene derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage increase in paw volume for each group at each time point compared to the initial paw volume. Determine the percentage inhibition of edema for the treated groups relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Synthesis Strategies for Biologically Active Bromothiophene Derivatives

The synthesis of diverse libraries of bromothiophene derivatives for biological evaluation relies on a few key chemical reactions.

  • Gewald Reaction: This is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes, which are versatile intermediates for further derivatization. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.[12]

  • Suzuki Cross-Coupling Reaction: This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds. It is extensively used to couple bromothiophenes with a wide variety of boronic acids or esters, allowing for the introduction of diverse aryl and heteroaryl substituents.[1]

General Synthetic Workflow

Synthesis_Workflow Starting_Materials Starting Materials (e.g., Ketone, Nitrile, Sulfur) Gewald_Reaction Gewald Reaction Starting_Materials->Gewald_Reaction Aminothiophene 2-Aminothiophene Intermediate Gewald_Reaction->Aminothiophene Bromination Bromination Aminothiophene->Bromination Bromothiophene Bromothiophene Intermediate Bromination->Bromothiophene Suzuki_Coupling Suzuki Coupling (with Boronic Acid) Bromothiophene->Suzuki_Coupling Final_Product Biologically Active Derivative Suzuki_Coupling->Final_Product

Caption: A common synthetic route to biologically active bromothiophene derivatives.

Conclusion and Future Perspectives

Bromothiophene derivatives represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive scaffolds for future drug discovery and development efforts. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of novel mechanisms of action will undoubtedly lead to the identification of new and potent therapeutic candidates based on the versatile bromothiophene core. Further preclinical and clinical investigations are warranted to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

  • A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. (2022). ResearchGate. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). PMC. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC. [Link]

  • Synthesis of Thiophene and NO-Curcuminoids for Antiinflammatory and Anti-Cancer Activities. (2014). PMC. [Link]

  • Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. (n.d.). University of West Florida - Ex Libris. [Link]

  • Antibacterial activity (MIC value) in µg/mL of the synthesised compounds 4(a-j) … (n.d.). ResearchGate. [Link]

  • Novel 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues as selective COX-2 inhibitors: Design, synthesis, anti-inflammatory evaluation, and molecular docking studies. (2017). PubMed. [Link]

  • Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro. (2024). PMC. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. (2022). PMC. [Link]

  • (PDF) A study of the antinociceptive, anti-inflammatory, and toxicological activity of a promising thiophene derivative. (2026). ResearchGate. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). ScienceDirect. [Link]

  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. (2021). MDPI. [Link]

  • Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. (2023). PMC. [Link]

  • Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (n.d.). RSC Publishing. [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (n.d.). PMC. [Link]

  • Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms. (2024). PMC. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (2022). MDPI. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PubMed. [Link]

  • Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. (2022). PMC. [Link]

  • (PDF) Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). MDPI. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). PMC. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019). MDPI. [Link]

  • Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry. [Link]

  • 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). PMC. [Link]

Sources

The Reactivity of the Bromine Atom in 5-Bromothiophene Compounds: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary

In modern drug discovery and materials science, the thiophene heterocycle is a privileged scaffold. When functionalized with a halogen, particularly at the 5-position (the α -position relative to the sulfur atom), the thiophene ring becomes a highly versatile building block[1]. The reactivity of the bromine atom in 5-bromothiophene compounds is governed by the unique electronic environment of the sulfur heteroatom, which activates the C–Br bond for transition-metal-catalyzed cross-coupling and facilitates rapid halogen-metal exchange[2].

This technical guide provides an in-depth mechanistic analysis of 5-bromothiophene reactivity, supported by self-validating experimental protocols and quantitative data. It is designed to empower synthetic chemists to rationally design workflows for C–C and C–Heteroatom bond formation.

Mechanistic Foundations: The 5-Position Advantage

The regiochemistry of the thiophene ring dictates its reactivity. The bromine atom at the 5-position exhibits markedly different chemical behavior compared to the 3- or 4-position ( β -positions) due to two primary factors:

  • Oxidative Addition Kinetics: In palladium-catalyzed cross-coupling, the insertion of the Pd(0) active species into the C–Br bond is the rate-determining step. The sulfur atom donates electron density into the π -system via resonance, but simultaneously exerts a strong electron-withdrawing inductive effect through the σ -framework. This inductive effect weakens the adjacent C–Br bond at the 5-position, significantly lowering the activation energy barrier for oxidative addition compared to β -bromothiophenes.

  • Thermodynamics of Halogen-Metal Exchange: When treated with organolithium or organomagnesium reagents, 5-bromothiophenes undergo rapid halogen-metal exchange[2]. The driving force is the formation of a more thermodynamically stable organometallic species. The resulting 5-lithiothiophene is stabilized by the adjacent electronegative sulfur atom, which accommodates the partial negative charge of the carbanion far better than a carbon atom at the 3- or 4-position.

Core Chemical Transformations

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling of 5-bromothiophene derivatives with arylboronic acids is a robust method for generating biaryl systems. For example, the coupling of 5-bromothiophene-2-carboxylic acid derivatives yields potent spasmolytic agents and antibacterial compounds targeting Escherichia coli and Salmonella Typhi[3][4]. The reaction relies on the high electrophilicity of the 5-position, allowing for mild reaction conditions and broad functional group tolerance.

Caption: Catalytic cycle of Pd-catalyzed Suzuki-Miyaura coupling highlighting 5-bromothiophene oxidative addition.

Halogen-Metal Exchange (Lithiation)

For transformations requiring the introduction of electrophiles (e.g., formylation, carboxylation, or borylation), halogen-metal exchange is the preferred pathway. Using n -butyllithium ( n -BuLi) or Turbo Grignard ( i -PrMgCl·LiCl), the bromine atom is rapidly exchanged to form a highly nucleophilic 5-metallo-thiophene[2][5].

Workflow Start 5-Bromothiophene Starting Material Q1 Target Transformation? Start->Q1 CC C-C Bond Formation (Aryl/Alkyl) Q1->CC Cross-Coupling HME Electrophilic Trapping (C-E Bond) Q1->HME Functionalization Suzuki Suzuki-Miyaura Pd(0), Base, R-B(OH)2 CC->Suzuki Lithiation Halogen-Metal Exchange n-BuLi or i-PrMgCl HME->Lithiation Prod1 5-Substituted Thiophene Suzuki->Prod1 Prod2 5-Functionalized Thiophene (e.g., COOH) Lithiation->Prod2

Caption: Logical decision matrix for 5-bromothiophene functionalization pathways.

Quantitative Data: Solvent & Base Optimization

The choice of solvent and base is critical for the reactivity of the bromine atom during cross-coupling. As demonstrated in recent literature synthesizing thiophene-based spasmolytic agents, biphasic solvent systems dramatically outperform anhydrous conditions[3][6].

Table 1: Optimization of Suzuki-Miyaura Coupling for 5-Bromothiophene Derivatives

EntrySolvent SystemCatalyst (5 mol%)Base (2.0 eq)Temp (°C)Yield (%)Causality / Observation
1Dry ToluenePd(PPh₃)₄K₃PO₄9050.2Poor solubility of the boronic acid leads to low conversion.
2DMFPd(PPh₃)₄K₂CO₃9062.0Competitive protodeboronation reduces overall yield.
31,4-Dioxane / H₂O (4:1)Pd(PPh₃)₄K₃PO₄9080.2 Water solubilizes the base, forming the reactive boronate complex[6].
41,4-Dioxane / H₂O (6:1)Pd(PPh₃)₄K₃PO₄9079.1 Optimal balance of organic/aqueous solubility for lipophilic esters[4].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies include built-in checkpoints to ensure mechanistic integrity.

Protocol 1: Suzuki-Miyaura Cross-Coupling of 5-Bromothiophene-2-carboxylate

Objective: Synthesize 5-arylthiophene-2-carboxylate via C–C bond formation.

  • Degassing (Critical Step): In a Schlenk flask, dissolve pentyl 5-bromothiophene-2-carboxylate (1.0 eq) and the target arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst & Base Addition: Add K₃PO₄ (2.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a positive stream of Argon.

  • Heating & Monitoring: Heat the mixture to 90 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). A visual shift in the reaction mixture from pale yellow to dark brown/black indicates the precipitation of "Pd black." If this occurs before starting material consumption, catalyst deactivation has occurred (likely due to poor degassing).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Halogen-Metal Exchange and Electrophilic Trapping

Objective: Generate 5-lithiothiophene for nucleophilic addition.

  • Cryogenic Setup: Dissolve 5-bromothiophene (1.0 eq) in anhydrous THF (0.5 M) under an Argon atmosphere. Cool the solution strictly to -78 °C using a dry ice/acetone bath.

    • Causality: 5-Lithiothiophenes are highly reactive. Temperatures above -40 °C can trigger unwanted "halogen dance" isomerizations or ring-opening side reactions[7].

  • Lithiation: Add n -BuLi (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: Before adding your precious electrophile, withdraw a 0.1 mL aliquot, quench it into a vial containing D₂O or an iodine/THF solution, and analyze via GC-MS. You must observe >95% incorporation of Deuterium or Iodine, confirming complete exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NH₄Cl to neutralize the intermediate alkoxide/amide, extract with diethyl ether, and purify.

Sources

Comprehensive Spectroscopic Characterization of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS: [338745-19-0][1]) Molecular Formula: C₇H₇BrO₃S

Introduction & Structural Rationale

In modern drug discovery, functionalized thiophenes serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic profiles and binding affinities. 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid is a highly versatile building block. Its structural architecture—comprising a halogenated heteroaromatic core, an alpha-methoxy group, and a terminal carboxylic acid—presents a unique set of electronic environments.

As a Senior Application Scientist, I emphasize that characterizing this molecule is not merely about matching peaks to a database; it is about understanding the causality of the electronic environment . The heavy atom effect of the bromine, the anisotropic deshielding of the thiophene ring, and the inductive withdrawal of the methoxy and carboxylate groups all interact to produce a highly specific spectroscopic fingerprint.

G Molecule 2-(5-Bromothiophen-2-yl) -2-methoxyacetic acid Br Bromine Atom (C5) MS: 1:1 Isotope Pattern NMR: Heavy Atom Effect Molecule->Br Thio Thiophene Ring NMR: AB Spin System IR: Aromatic C=C Molecule->Thio Methoxy Methoxy Group (-OCH3) NMR: ~3.4 ppm Singlet IR: C-O Stretch Molecule->Methoxy Carboxyl Carboxylic Acid (-COOH) NMR: >12 ppm Broad IR: 1715 cm⁻¹ C=O Molecule->Carboxyl

Fig 1. Structural features and their direct impact on spectroscopic analytical signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive elucidation of the atomic connectivity in 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid. The solvent of choice is DMSO-d₆ ; using a protic solvent like CD₃OD would result in rapid deuterium exchange with the carboxylic acid proton, erasing its signal and complicating the integration [2].

Mechanistic Peak Assignment (¹H NMR)
  • The Methine Proton (-CH-): This proton is uniquely subjected to a "triple-deshielding" effect. It is positioned alpha to a carbonyl group (anisotropic deshielding), an oxygen atom (inductive withdrawal), and a thiophene ring (aromatic ring current). Consequently, it is pushed far downfield to a singlet at ~4.95 ppm .

  • Thiophene Protons (H-3, H-4): The 2,5-disubstitution pattern creates a classic AB spin system . H-3 and H-4 appear as two distinct doublets with a coupling constant (J) of ~3.9 Hz. The H-4 proton, adjacent to the electronegative (yet large and polarizable) bromine atom, typically resonates slightly further downfield (~7.15 ppm ) compared to H-3 (~6.95 ppm ).

  • Methoxy Protons (-OCH₃): The three equivalent protons appear as a sharp, integrated singlet at ~3.35 ppm .

Table 1: ¹H and ¹³C NMR Assignments (400/100 MHz, DMSO-d₆)
NucleusChemical Shift (ppm)MultiplicityIntegration / J (Hz)Assignment Causality
¹H 12.80Broad singlet1H-COOH (H-bonded, slow exchange in DMSO)
¹H 7.15Doublet1H, J = 3.9Thiophene H-4 (Deshielded by adjacent Br)
¹H 6.95Doublet1H, J = 3.9Thiophene H-3 (Coupled to H-4)
¹H 4.95Singlet1HMethine -CH- (Triple-deshielding effect)
¹H 3.35Singlet3HMethoxy -OCH₃ (Inductive effect of Oxygen)
¹³C 171.5SingletQuaternaryC=O (Carboxylic acid carbonyl)
¹³C 143.0SingletQuaternaryThiophene C-2 (Attached to alkyl chain)
¹³C 130.5SingletCHThiophene C-4
¹³C 127.2SingletCHThiophene C-3
¹³C 111.8SingletQuaternaryThiophene C-5 (Heavy atom shielding by Br)
¹³C 78.4SingletCHMethine C (Deshielded by O and Carbonyl)
¹³C 57.1SingletCH₃Methoxy C

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups observed in the NMR spectrum. For this compound, Attenuated Total Reflectance (ATR) is the preferred sampling method to prevent the moisture absorption issues common with KBr pellets, which can obscure the critical O-H stretch region [3].

Table 2: Key FT-IR Vibrational Modes (ATR)
Wavenumber (cm⁻¹)IntensityPeak ShapeAssignmentStructural Implication
3200 – 2500MediumVery BroadO-H stretchConfirms hydrogen-bonded carboxylic acid dimers.
1715StrongSharpC=O stretchValidates the ¹³C NMR peak at 171.5 ppm.
1530, 1435MediumSharpC=C stretchAromatic ring breathing modes of the thiophene.
1120StrongSharpC-O stretchConfirms the aliphatic ether (methoxy) linkage.
640MediumSharpC-Br stretchValidates halogenation at the C-5 position.

Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the exact molecular weight and the presence of the halogen. Because the molecule contains a highly acidic carboxylic acid moiety, Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical technique, yielding the deprotonated molecular ion [M-H]⁻ [4].

The Bromine Isotope Signature

Bromine has two stable isotopes in nature: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This near 1:1 ratio creates a highly diagnostic isotopic signature. The monoisotopic mass of C₇H₇⁷⁹BrO₃S is 249.93 Da.

Table 3: ESI-MS Data (Negative Ion Mode)
m/z ObservedRelative AbundanceIon SpeciesInterpretation
248.9 ~100%[M(⁷⁹Br)-H]⁻Deprotonated molecular ion (lighter isotope).
250.9 ~98%[M(⁸¹Br)-H]⁻Deprotonated molecular ion (heavier isotope).
204.9 / 206.9 ~40%[M-H - CO₂]⁻Neutral loss of 44 Da (decarboxylation).
216.9 / 218.9 ~15%[M-H - CH₃OH]⁻Neutral loss of 32 Da (loss of methoxy group).

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, spectroscopic data must not be collected in isolation. The following protocol establishes a self-validating loop where data from one instrument dictates the acceptance criteria for the next.

Workflow Start Sample Preparation (>95% Purity) NMR_Prep Dissolve in DMSO-d6 (TMS Internal Standard) Start->NMR_Prep IR_Prep ATR Crystal (Background Subtracted) Start->IR_Prep MS_Prep Dilute in MeOH/H2O (No Acid Added) Start->MS_Prep NMR_Acq Acquire 1H & 13C NMR (400/100 MHz) NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR (4000-400 cm⁻¹) IR_Prep->IR_Acq MS_Acq Acquire ESI-MS (Negative Ion Mode) MS_Prep->MS_Acq CrossVal Cross-Validation of Structural Features NMR_Acq->CrossVal IR_Acq->CrossVal MS_Acq->CrossVal

Fig 2. Self-validating analytical workflow for spectroscopic characterization.

Step-by-Step Methodology
  • NMR Acquisition:

    • Prep: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS.

    • Execution: Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay).

    • Validation Check: Ensure the integration ratio of the methoxy singlet (3H) to the methine singlet (1H) is exactly 3:1.

  • FT-IR Acquisition:

    • Prep: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum.

    • Execution: Place 2-3 mg of solid powder directly onto the crystal. Apply uniform pressure. Acquire 32 scans at 4 cm⁻¹ resolution.

    • Validation Check: The C=O stretch must appear at ~1715 cm⁻¹. If it shifts below 1680 cm⁻¹, suspect salt formation (carboxylate anion) rather than the free acid.

  • MS Acquisition:

    • Prep: Prepare a 1 µg/mL solution in 50:50 Methanol:Water. Crucial: Do not add formic acid, as this suppresses ionization of the carboxylic acid in negative mode.

    • Execution: Inject into the ESI source. Parameters: Capillary voltage 2.5 kV, desolvation temperature 350°C.

    • Validation Check: The presence of the 1:1 doublet at 248.9/250.9 m/z is mandatory to confirm the retention of the bromine atom during synthesis or storage.

Conclusion

The spectroscopic characterization of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid requires a holistic approach. By cross-referencing the heavy-atom effects in ¹³C NMR, the classic AB spin system in ¹H NMR, the distinct vibrational modes in FT-IR, and the undeniable isotopic signature in ESI-MS, researchers can establish a rigorous, self-validating profile of this critical chemical building block.

References

  • ChemSrc: Database for Chemical Structures and Identifiers (CAS: 338745-19-0). URL:[Link] [3]

  • NIST Chemistry WebBook: Standard Reference Database for Mass Spectrometry and IR Spectroscopy Guidelines. URL:[Link]

Theoretical Studies on the Electronic Properties of Bromothiophenes: A Technical Guide for Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromothiophenes are highly versatile heterocyclic intermediates that form the backbone of advanced organic semiconductors, non-linear optical (NLO) materials, and targeted pharmacophores. However, their synthetic behavior and optoelectronic performance are highly sensitive to the regiochemistry of the bromine substituent. Theoretical studies—predominantly utilizing Density Functional Theory (DFT)—serve as the critical bridge between empirical observation and rational molecular design. By mapping the electronic properties, frontier molecular orbitals (FMOs), and activation barriers of these compounds, researchers can predict catalytic reactivity, prevent polymerization defects, and optimize biological binding affinities.

This whitepaper synthesizes recent computational insights into bromothiophenes, providing a comprehensive framework for researchers and drug development professionals to leverage theoretical data in practical applications.

Isomeric Reactivity: 2-Bromothiophene vs. 3-Bromothiophene

The regiochemistry of the bromine atom fundamentally alters the electronic landscape of the thiophene ring. Theoretical investigations reveal that 3-bromothiophene exhibits distinct reactivity patterns compared to its more commonly utilized 2-bromo isomer, primarily due to differences in C–Br bond dissociation energies and molecular electrostatic potentials (MEP)1[1].

Causality in Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the oxidative addition of the C–Br bond to the low-valent Pd(0) center is typically the rate-determining step. DFT studies demonstrate that the C–Br bond at the 3-position is computationally predicted to be stronger than at the 2-position. This stronger bond, combined with a varied coordination geometry, results in a higher activation energy ( Ea​ ) for oxidative addition, explaining why 3-bromothiophene is empirically a more challenging substrate for Grignard formation and lithiation1[1].

Mechanistic Origins of β -Defects in Conjugated Polymers

Poly(bromothiophenes) and their derivatives are essential for organic photovoltaics. Direct Heteroarylation Polymerization (DHAP) is a modern, atom-economical method for synthesizing these polymers. However, achieving perfect regioregularity ( α

α linkages) is often hindered by the formation of β -defects.

Theoretical Causality of Defect Formation: During the Concerted Metalation-Deprotonation (CMD) step of DHAP, the base and ligand assist in cleaving a C–H bond. DFT calculations of the potential energy surface reveal that the presence of a bromine atom exerts a strong inductive electron-withdrawing effect. This effect significantly increases the acidity of the adjacent β -proton (C β –H), thereby lowering the activation energy required for the CMD transition state at the β -position2[2]. Consequently, undesirable competitive reactions occur, leading to branched or cross-linked defect polymers rather than linear α -linked chains 3[3].

DHAP_Mechanism Start Bromothiophene Monomer OxAdd Oxidative Addition (Pd Catalyst) Start->OxAdd Pd(0) to Pd(II) CMD Concerted Metalation- Deprotonation (CMD) OxAdd->CMD Base / Ligand Alpha α-C-H Activation (Standard Ea) CMD->Alpha Kinetic Control Beta β-C-H Activation (Br-lowered Ea) CMD->Beta Br Inductive Effect RegioPoly Regioregular Polythiophene Alpha->RegioPoly Reductive Elimination DefectPoly β-Defect Conjugated Polymer Beta->DefectPoly Reductive Elimination

Figure 1: DHAP catalytic cycle highlighting Br-induced β -defect formation.

Optoelectronic Properties & Pharmacological Profiling

Beyond materials science, bromothiophene derivatives (such as chalcones) are potent pharmacophores. Time-Dependent DFT (TD-DFT) and Natural Bond Orbital (NBO) analyses are used to map Intramolecular Charge Transfer (ICT), which correlates directly with both Non-Linear Optical (NLO) properties and biological reactivity.

For instance, the chalcone derivative BTF (2(E)-1-(3-bromothiophene-2-yl)-3-(furan-2-yl)prop-2-en-1-one) demonstrates significant hyperconjugative interactions. Its calculated electrophilicity index (5.618 eV) and softness (0.546 eV) indicate a highly reactive molecule, which experimental assays and molecular docking have validated against the ALOX-5 protein (anti-inflammatory) and Mcl-1 (chemo-resistance)4[4]. Similarly, BTTP derivatives have shown strong binding affinities to the tankyrase protein, acting as antineoplastic agents5[5].

Quantitative Electronic Data of Key Bromothiophene Derivatives

The following table summarizes the DFT-calculated frontier molecular orbital energies and reactivity descriptors (calculated via Koopmans' theorem) for notable bromothiophene derivatives.

Compound / DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Softness (eV)Biological Target / Application
BTF (Furan-chalcone)-6.367-2.7053.6620.546ALOX-5 (Anti-inflammatory)
BTTP (Trimethoxyphenyl)N/AN/A~3.80N/A*Tankyrase (Antineoplastic)
10c (5-Bromothiophene ester)-6.12-2.453.670.520Spasmolytic Activity
10a (5-Bromothiophene ester)-6.45-2.104.350.410Highly Stable / Low Reactivity

*Specific raw values dependent on the exact basis set utilized in the respective literature, but ICT presence is confirmed via NBO analysis.

Self-Validating Computational Protocol

To ensure scientific integrity and reproducibility, theoretical studies of bromothiophenes must follow a self-validating computational workflow. The following protocol details the step-by-step methodology for extracting electronic properties and preparing ligands for molecular docking.

Step-by-Step Methodology: DFT & Molecular Docking Workflow

Phase 1: Geometry Optimization & Validation

  • Initialization: Construct the 3D molecular structure of the bromothiophene derivative using a builder module (e.g., GaussView).

  • Level of Theory Selection: Set up the DFT calculation in Gaussian 09/16. Select the B3LYP hybrid functional and the 6-311++G(d,p) basis set. The inclusion of diffuse (++) and polarization (d,p) functions is mandatory to accurately model the electron density of the heavy bromine atom and the sulfur heteroatom.

  • Optimization: Run the geometry optimization to find the global energy minimum.

  • Self-Validation (Frequency Check): Immediately perform a harmonic vibrational frequency calculation on the optimized geometry. Critical Check: The absence of imaginary (negative) frequencies confirms that the structure is a true local minimum, not a transition state.

Phase 2: Electronic Property Extraction 5. FMO Analysis: Extract the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Calculate the energy gap ( ΔE=ELUMO​−EHOMO​ ). 6. Reactivity Descriptors: Apply Koopmans' theorem to calculate global chemical reactivity descriptors:

  • Chemical Hardness ( η ) = (I−A)/2

  • Softness ( S ) = 1/(2η)

  • Electrophilicity index ( ω ) = μ2/2η

  • MEP Mapping: Generate the Molecular Electrostatic Potential (MEP) surface to visually identify nucleophilic (red) and electrophilic (blue) attack sites. This dictates the orientation of the molecule during protein docking.

Phase 3: Excited State & Charge Transfer Analysis 8. TD-DFT: Perform Time-Dependent DFT calculations using the optimized ground-state geometry to simulate UV-Vis spectra and calculate the first hyperpolarizability ( β ) for NLO properties. 9. NBO Analysis: Execute Natural Bond Orbital analysis to quantify stabilization energy E(2) , confirming hyperconjugative interactions and intramolecular charge transfer (ICT).

Comp_Workflow Init Input Geometry (Bromothiophene) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Init->Opt Freq Frequency Calculation (True Minimum Check) Opt->Freq Elec Electronic Properties (HOMO/LUMO, MEP) Freq->Elec No Imaginary Freq TDDFT TD-DFT (UV-Vis, NLO) Freq->TDDFT NBO NBO Analysis (Charge Transfer) Freq->NBO Dock Molecular Docking (Protein Targets) Elec->Dock Reactive Sites (MEP) Valid Experimental Validation (FT-IR, Bioassays) TDDFT->Valid Dock->Valid

Figure 2: Self-validating computational workflow for DFT property extraction and docking.

References

  • Mechanistic Origin of β-Defect Formation in Thiophene-Based Polymers Prepared by Direct (Hetero)arylation. Macromolecules (ACS Publications). Available at:[Link]

  • Direct heteroarylation polymerization: guidelines for defect-free conjugated polymers. Chemical Science (RSC Publishing). Available at: [Link]

  • DFT Investigation, Chemical Reactivity Identification and Molecular Docking of 2(E)˗1˗(3˗Bromothiophene˗2˗yl)˗3˗(Furan˗2˗yl)Prop˗2˗en˗1˗one. Polycyclic Aromatic Compounds (Taylor & Francis). Available at: [Link]

  • Density Functional, Dielectric Studies and Anticancer Activity of (2e)-1-(3-Bromothiophen-2-yl)-3-(2, 3, 5-Trimethoxyphenyl) Prop-2-en-1-One. Polycyclic Aromatic Compounds (Taylor & Francis). Available at: [Link]

Sources

Methodological & Application

Application Note: 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid as a Bifunctional Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of synthetic building blocks dictates both the efficiency of library generation and the pharmacokinetic viability of the resulting candidates. 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS: 338745-19-0) is a highly versatile, bifunctional scaffold designed for orthogonal late-stage functionalization. Featuring an electron-rich heteroaromatic core, a reactive C5-bromine, and an α -methoxy carboxylic acid, this molecule enables rapid divergent synthesis of complex pharmacophores.

This technical guide outlines the mechanistic rationale, validated experimental protocols, and self-validating workflows required to leverage this building block effectively in your synthetic pipelines.

Physicochemical Profiling & Mechanistic Rationale

As a Senior Application Scientist, I emphasize that successful synthetic integration of a building block requires understanding the causality behind its structural features:

  • The Thiophene Core (Bioisosterism): Thiophenes are widely utilized in medicinal chemistry as metabolically stable bioisosteres for benzene rings. They offer altered lipophilicity, reduced π -stacking penalty, and improved target binding through specific sulfur-mediated interactions .

  • The α -Methoxyacetic Acid Moiety: Unlike simple alkyl chains, the α -methoxy group acts as a potent hydrogen-bond acceptor, which can critically influence target protein affinity and improve aqueous solubility. The adjacent carboxylic acid provides a primary vector for amidation or esterification.

  • The C5-Bromine Vector: Positioned para-like to the acetic acid side chain, the bromine atom is primed for transition-metal-catalyzed cross-coupling (Suzuki, Stille, Buchwald-Hartwig). Because the thiophene ring is electron-rich, the C-Br bond is less electrophilic than in standard phenyl bromides, necessitating specific palladium ligand frameworks (e.g., dppf) to facilitate efficient oxidative addition.

Strategic Synthetic Workflows

The true value of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid lies in its orthogonal reactivity. Researchers can choose to perform amidation first (Pathway A) or cross-coupling first (Pathway B), depending on the stability of the target R-groups. Generally, Pathway A (Amidation Suzuki) is preferred to avoid potential palladium sequestration by the free carboxylic acid and to eliminate the need for ester protection/deprotection steps.

SyntheticStrategy SM 2-(5-Bromothiophen-2-yl) -2-methoxyacetic acid Amide C2-Amide Derivative (Bromo-Thiophene) SM->Amide HATU, DIPEA, R-NH2 (Amidation) Suzuki C5-Aryl Derivative (Methoxyacetic Acid) SM->Suzuki Pd-Catalyst, Ar-B(OH)2 (Suzuki Coupling) Target Dual-Functionalized Target Molecule Amide->Target Pd-Catalyst, Ar-B(OH)2 (Suzuki Coupling) Suzuki->Target HATU, DIPEA, R-NH2 (Amidation)

Divergent synthetic workflows for orthogonal functionalization of the building block.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amidation of the α -Methoxy Acid

Causality of Reagent Selection: The α -methoxy group introduces steric bulk adjacent to the carbonyl carbon. Traditional carbodiimides (e.g., EDC/HOBt) often suffer from slow coupling kinetics here. HATU is selected because the HOAt leaving group dramatically accelerates the aminolysis step, overcoming steric hindrance while suppressing epimerization of the α -chiral center .

Step-by-Step Methodology:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an N 2​ atmosphere, dissolve 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) followed by N,N -Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active HOAt-ester.

  • Aminolysis: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting acid ( m/z 249/251 [M-H] ) should disappear. Diagnostic Tip: If the reaction stalls, spot the mixture on wet pH paper; it must remain basic (pH > 8) to ensure the amine remains unprotonated and nucleophilic. Add additional DIPEA if necessary.

  • Workup: Quench the reaction with saturated aqueous NH 4​ Cl (10 mL) to neutralize excess amine. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF), water, and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Causality of Catalyst Selection: Cross-coupling at the electron-rich 5-position of thiophene requires a robust catalytic system. Pd(dppf)Cl 2​ provides a bidentate ligand framework with a large bite angle (99°), which accelerates reductive elimination, while its electron-rich ferrocene backbone facilitates the initial sluggish oxidative addition into the heteroaryl C-Br bond .

CatalyticCycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA 1. Thiophene-Br TM Trans- metalation OA->TM 2. Ar-B(OH)3- RE Reductive Elimination TM->RE 3. Ligand Exchange RE->Pd0 4. Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling on the thiophene core.

Step-by-Step Methodology:

  • Preparation: To a microwave vial or Schlenk tube, add the bromothiophene intermediate from Protocol A (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and K 2​ CO 3​ (3.0 equiv, 1.5 mmol).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H 2​ O (4:1 v/v, 5.0 mL). Purge the solution with N 2​ for 5 minutes. Add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

  • Reaction: Seal the vessel and heat to 90 °C in an oil bath for 4–6 hours.

  • Self-Validation Checkpoint: Withdraw a 5 μ L aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. The UV trace (254 nm) should show >95% conversion. Diagnostic Tip: If unreacted bromide persists, spike with an additional 2 mol% Pd catalyst; do not increase the temperature above 90 °C, as this promotes competitive protodeboronation of the boronic acid.

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash with EtOAc. Concentrate the filtrate and purify via flash column chromatography (Hexane/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the expected yields and reaction metrics when utilizing 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid across various functionalization scopes, based on optimized laboratory conditions.

Reaction TypeSubstrate Scope (R-group)Catalyst / Reagent SystemTemp / TimeAverage Yield (%)Expected Purity (LC-MS)
Amidation Primary Aliphatic AminesHATU, DIPEA, DMFRT, 2 h85 – 92%> 95%
Amidation Anilines (Aromatic Amines)HATU, DIPEA, DMF40 °C, 12 h70 – 80%> 95%
Suzuki Coupling Electron-Rich Arylboronic AcidsPd(dppf)Cl 2​ , K 2​ CO 3​ 90 °C, 4 h88 – 94%> 98%
Suzuki Coupling Electron-Deficient Arylboronic AcidsPd(dppf)Cl 2​ , K 2​ CO 3​ 90 °C, 6 h75 – 85%> 98%

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. URL:[Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Ali, M. et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information (PMC). URL:[Link]

Investigational Application of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid in Oncology Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Heterocyclic compounds, particularly those containing a thiophene ring, represent a cornerstone in medicinal chemistry and drug discovery. The thiophene scaffold is a versatile pharmacophore known to impart a wide range of biological activities, including notable anticancer properties.[1][2] Thiophene derivatives have been shown to interact with various cancer-specific protein targets and inhibit diverse signaling pathways crucial for tumor progression.[2][3][4] Their mechanisms of action are varied, encompassing the inhibition of topoisomerases and tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis through the generation of reactive oxygen species (ROS).[5][6]

The subject of this guide, 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid, is an under-investigated thiophene derivative. While direct studies linking this specific molecule to cancer are not yet prevalent in public literature, its structural features—namely the brominated thiophene core and the acetic acid moiety—suggest a strong rationale for its investigation as a potential anticancer agent. The bromine atom can enhance binding affinities through halogen bonding, while the acetic acid group can confer solubility and potential for strategic molecular interactions. This document provides a comprehensive, albeit investigational, framework for researchers to explore the therapeutic potential of this compound. It outlines a series of robust protocols designed to elucidate its mechanism of action and validate its efficacy from in vitro characterization to preclinical evaluation.

Proposed Mechanism of Action: Kinase Inhibition and Apoptosis Induction

Based on the activities of structurally related bromothiophene and phenoxyacetic acid derivatives, we hypothesize a dual mechanism of action for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid.[7] Many small-molecule thiophene compounds function as inhibitors of critical signaling kinases, such as those in the PI3K/AKT or MAPK/ERK pathways, which are frequently dysregulated in cancer.[5][6] Concurrently, the cellular stress induced by pathway inhibition, combined with potential off-target effects like ROS generation, can converge to trigger the intrinsic apoptotic cascade.[8][9]

This proposed mechanism involves the compound entering the cell, binding to the ATP-binding pocket of a target kinase, and inhibiting its downstream signaling. This leads to the de-activation of pro-survival proteins and the activation of pro-apoptotic proteins (e.g., BAX), ultimately causing mitochondrial outer membrane permeabilization, cytochrome c release, and caspase activation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion Compound 2-(5-Bromothiophen-2-yl) -2-methoxyacetic acid Kinase Target Kinase (e.g., AKT, ERK) Compound->Kinase Inhibition ROS ROS Generation Compound->ROS Induction Bax Pro-Apoptotic (Bax) Compound->Bax Upregulation Downstream Downstream Signaling Kinase->Downstream Activation Bcl2 Anti-Apoptotic (Bcl-2) Downstream->Bcl2 Upregulation ROS->Bax Activation Bcl2->Bax Inhibition CytoC Cytochrome c Release Bax->CytoC Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis CytoC->Casp9 Activation

Caption: Proposed dual mechanism of action pathway.

Experimental Protocols and Methodologies

The following protocols provide a logical workflow to systematically evaluate the anticancer potential of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid.

Workflow Overview

G start Start: Compound Synthesis & Characterization step1 Protocol 1: In Vitro Cytotoxicity (MTT Assay) start->step1 Screening step2 Protocol 2: Mechanism of Death (Apoptosis Assay) step1->step2 IC50 ≥ 2 doses step3 Protocol 3: Target Validation (Western Blot) step2->step3 Confirm Apoptosis step4 Protocol 4: Preclinical Evaluation (In Vivo Xenograft) step3->step4 Pathway ID end Endpoint: Efficacy & MOA Established step4->end Demonstrate Efficacy

Caption: High-level experimental workflow for compound evaluation.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This initial step is crucial for determining the concentration-dependent effect of the compound on cancer cell viability. The MTT assay is a reliable colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in selected cancer cell lines.

Materials:

  • 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (stock solution in DMSO)

  • Cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final concentrations should span a wide range (e.g., 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Cell LineCompound IC50 (µM) [Hypothetical Data]Doxorubicin IC50 (µM) [Reference]Selectivity Index (SI)
MCF-7 (Breast Cancer)12.51.2>8 (vs. normal cells)
HCT-116 (Colon Cancer)21.82.5>4.5 (vs. normal cells)
A549 (Lung Cancer)35.23.1>2.8 (vs. normal cells)
HEK293 (Normal Kidney)>1005.8-

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater cancer cell-specific toxicity.

Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining

Once cytotoxicity is established, it is essential to determine the mode of cell death. This protocol distinguishes between apoptosis (programmed cell death) and necrosis. Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while necrotic cells have compromised membranes permeable to Propidium Iodide (PI).

Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples immediately using a flow cytometer.

    • Live cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

    • Necrotic cells: Annexin V-negative, PI-positive

Protocol 3: Target Pathway Validation by Western Blot

This protocol investigates the molecular mechanism by probing key proteins in the proposed signaling pathway. A decrease in phosphorylated (active) forms of kinases like AKT and an increase in apoptotic markers like cleaved Caspase-3 would support the hypothesized mechanism.[11][12]

Objective: To measure changes in the expression and phosphorylation status of key signaling and apoptotic proteins.

Materials:

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • RIPA lysis buffer with protease/phosphatase inhibitors

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Methodology:

  • Protein Extraction: Treat cells as in Protocol 2. Lyse the cells with RIPA buffer, quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, apply ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin).

Protocol 4: Preliminary In Vivo Efficacy in a Xenograft Model

This final stage assesses the compound's therapeutic potential in a living organism, providing crucial data on its efficacy, tolerability, and pharmacodynamics.

Objective: To evaluate the anti-tumor activity of the compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or Athymic Nude)

  • Cancer cells (e.g., HCT-116)

  • Compound formulated in a suitable vehicle (e.g., 0.5% CMC + 0.1% Tween-80)

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle Control, Compound at 25 mg/kg, Compound at 50 mg/kg). Administer treatment via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) daily or on a set schedule.

  • Monitoring: Monitor mouse body weight (as a measure of toxicity) and tumor volume (V = 0.5 x Length x Width²) two to three times per week.

  • Endpoint: Continue the study for a pre-determined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.

  • Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Compare the final tumor weights and volumes between the treatment and control groups to determine the percentage of tumor growth inhibition (TGI).

Conclusion and Future Directions

The thiophene derivative 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid presents a promising, yet unexplored, scaffold for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a rigorous and validated framework for its initial investigation. Positive results from these studies, particularly the demonstration of a clear mechanism of action and in vivo efficacy, would strongly warrant further preclinical development, including formal pharmacokinetic/pharmacodynamic (PK/PD) studies, toxicology assessments, and optimization of the chemical structure to enhance potency and selectivity. The versatility of the thiophene core suggests that this compound could be the progenitor of a new class of targeted cancer therapies.[5]

References

  • Jadhav RD, Bhilare NV. Diverse Thiophenes as Scaffolds in Anti-Cancer Drug Development: A Concise Review. Int Pharm Sci. 2020; 11: 110. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorg Med Chem. 2020 Aug 15;28(16):115595. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. ResearchGate. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. 2020 Jan 28;5(3):1337-1346. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Asian J. Res. Pharm. Sci. 2024; 14(1):50-58. [Link]

  • A Thiophene Derivative, 2-Bromo Has Effective Anticancer Potential with Other Biological Properties. DSpace Repository. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. 2019 Jan 6;24(1):169. [Link]

  • A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ChemistrySelect. 2022; 7(15):e202200784. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. 2022; 9(7). [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Thiophene-Based Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Thiophene-Based Acids in Peptide and Small Molecule Synthesis

The synthesis of peptides and complex organic molecules is a cornerstone of drug discovery and development.[1] Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Merrifield, has revolutionized this field by enabling the efficient and high-purity production of these vital compounds.[2][3] At the heart of this methodology lies the careful selection of building blocks and linker molecules that dictate the success of the synthesis. In recent years, thiophene-based acids have garnered significant attention for their unique chemical properties and versatile applications in SPPS.[4][5]

Thiophene, a five-membered aromatic ring containing a sulfur atom, serves as a valuable pharmacophore in medicinal chemistry, often used to mimic phenyl groups with altered electronic and steric properties.[4][6][7] This bioisosteric replacement can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles.[6][8] The incorporation of thiophene-containing amino acids, such as thienylalanine, into peptide sequences is a key strategy in the design of peptidomimetics.[6][8] Furthermore, thiophene derivatives are being explored as highly acid-labile linkers, offering new possibilities for cleavage strategies in SPPS.[9][10][11]

This comprehensive guide provides detailed protocols and expert insights into the application of thiophene-based acids in solid-phase synthesis. Tailored for researchers, scientists, and drug development professionals, this document will delve into the nuances of coupling these unique building blocks, addressing potential challenges, and outlining robust protocols for successful synthesis, cleavage, and purification.

Core Principles and Advantages of Thiophene-Based Acids in SPPS

The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing.[3] The choice of protecting groups, coupling reagents, and cleavage conditions is critical to the overall success of the synthesis.

The integration of thiophene-based acids into SPPS workflows offers several distinct advantages:

  • Pharmacological Enhancement: The thiophene ring can act as a bioisostere for the phenyl ring of phenylalanine, potentially improving the therapeutic properties of the resulting peptide or small molecule.[6]

  • Structural Diversity: Thiophene derivatives provide a scaffold for a wide range of chemical modifications, allowing for the creation of diverse compound libraries for drug screening.[4][7]

  • Modulation of Acidity and Cleavage: Thiophene-based linkers can be engineered to be highly acid-labile, enabling the release of the synthesized compound under very mild conditions.[9][10][11] This is particularly advantageous for sensitive or complex molecules that may be degraded by harsh cleavage conditions.

Key Reagents and Materials

Successful solid-phase synthesis using thiophene-based acids requires a selection of high-quality reagents and materials.

Category Specific Examples Purpose
Resins Wang Resin, 2-Chlorotrityl Chloride Resin, Rink Amide ResinSolid support for peptide synthesis, with different linkers for producing C-terminal acids or amides.[12][13]
Thiophene-Based Acids Fmoc-Thienylalanine, Thiophene-based BAL linkersBuilding blocks for peptide chains or linkers for attaching the molecule to the resin.[8][9][10]
Coupling Reagents HBTU, HATU, HCTU, DIC, COMUTo activate the carboxylic acid group for amide bond formation.[14][15][16]
Bases DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)To neutralize the protonated amine and facilitate the coupling reaction.[16]
Deprotection Reagents Piperidine in DMFTo remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[13]
Cleavage Cocktails TFA-based cocktails with scavengers (e.g., TIS, H₂O, EDT)To cleave the synthesized peptide from the resin and remove side-chain protecting groups.[8][17][18]

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the solid-phase synthesis of a peptide containing a thiophene-based amino acid (Thienylalanine).

Workflow for Solid-Phase Synthesis using Thiophene-Based Acids

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Swelled Resin Deprotection1 Fmoc Deprotection First_AA->Deprotection1 Resin-Bound AA Thiophene_AA Thiophene-Based Acid Coupling Deprotection1->Thiophene_AA Free N-terminus Deprotection2 Fmoc Deprotection Thiophene_AA->Deprotection2 Extended Peptide Chain_Elongation Chain Elongation (Repeat Cycles) Deprotection2->Chain_Elongation Free N-terminus Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Completed Peptide Cleavage Cleavage & Deprotection Final_Deprotection->Cleavage Resin-Bound Peptide Purification Purification & Analysis Cleavage->Purification Crude Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating a thiophene-based amino acid.

Protocol 1: Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Place the desired amount of resin (e.g., Wang resin for a C-terminal acid) in a reaction vessel. Wash the resin with Dichloromethane (DCM) (3 x 1 mL) to swell it and remove any impurities.[8]

  • First Amino Acid Activation: In a separate vial, dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and an activating agent like HOBt (3 equivalents) in DMF. Add a coupling reagent such as DIC (3 equivalents) and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the swollen resin. Add a catalytic amount of DMAP (0.1 equivalents) if coupling to a hydroxyl-functionalized resin like Wang resin.[15] Agitate the mixture at room temperature for 2-4 hours.

  • Washing: After the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

Protocol 2: Fmoc Deprotection
  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.[13]

  • Reaction: Agitate the mixture for 5-10 minutes. The appearance of a UV-active dibenzofulvene-piperidine adduct can be used to monitor the deprotection.

  • Washing: Wash the resin with DMF (5x) to ensure complete removal of piperidine and the deprotection byproducts.

Protocol 3: Thiophene-Based Acid Coupling
  • Activation of Thiophene-Based Acid: In a separate vial, dissolve the Fmoc-protected thiophene-based amino acid (e.g., Fmoc-L-2-Thienylalanine) (3 equivalents) and a coupling additive such as HOAt (3 equivalents) in DMF. Add a coupling reagent like HATU (3 equivalents).[15] Add a base such as DIPEA (6 equivalents) to the activation mixture.

  • Coupling Reaction: Add the activated thiophene-based acid solution to the resin with the free N-terminus. Agitate the mixture at room temperature for 1-2 hours. Monitoring the reaction with a colorimetric test (e.g., Kaiser test) can confirm the completion of the coupling.

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and Methanol (3x).

Repeat the deprotection (Protocol 2) and coupling (Protocol 3, with the desired amino acid) steps until the desired peptide sequence is assembled.

Protocol 4: Cleavage and Deprotection

The choice of cleavage cocktail is crucial, especially when dealing with sensitive residues like thienylalanine. The electron-rich thiophene ring is susceptible to electrophilic attack by carbocations generated during the cleavage of side-chain protecting groups.[8] Therefore, the use of scavengers is essential.[8]

Cleavage Cocktail Preparation and Use:

Cocktail Composition Recommended For Reaction Time
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with Cys, Met, Trp, and Tyr residues.[17]2-3 hours[6]
Reagent B TFA / Phenol / H₂O / TIS (88:5:5:2)Peptides with trityl-based protecting groups.[17]1-2 hours
TFA/TIS/H₂O TFA / TIS / H₂O (95:2.5:2.5)Peptides without other acid-sensitive residues.[8]2-3 hours[8]

Cleavage Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[8]

  • Cleavage Reaction: In a well-ventilated fume hood, add the appropriate cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).[8] Gently agitate the mixture at room temperature for the recommended time.[6][8]

  • Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[8]

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers and byproducts.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

Diagram of the Cleavage Process

Caption: Schematic of the peptide cleavage and precipitation steps.

Troubleshooting and Expert Recommendations

  • Incomplete Coupling: If the Kaiser test remains positive after the coupling step, indicating unreacted free amines, repeat the coupling step with fresh reagents. For sterically hindered couplings, using a more potent coupling reagent like HATU or COMU is recommended.[14][16]

  • Side Reactions during Cleavage: Alkylation of the thiophene ring is a common side reaction.[8] To mitigate this, ensure an adequate amount and appropriate type of scavenger are used in the cleavage cocktail. Triisopropylsilane (TIS) is a particularly effective cation scavenger.[8]

  • Low Cleavage Yield: Ensure the resin is sufficiently swollen before cleavage and that the cleavage cocktail has sufficient time to fully penetrate the resin beads. For some linkers, a longer cleavage time may be necessary.[19]

  • Racemization: While less common in SPPS, racemization can occur, especially with sensitive amino acids. Using additives like HOBt or HOAt can help suppress racemization.[15]

Conclusion

The integration of thiophene-based acids into solid-phase synthesis protocols offers a powerful strategy for the development of novel peptides and small molecules with potentially enhanced therapeutic properties. By understanding the unique chemistry of these building blocks and employing optimized protocols for coupling and cleavage, researchers can successfully synthesize these valuable compounds with high purity and yield. The detailed application notes and protocols provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage the potential of thiophene-based acids in their research endeavors.

References

  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis † - PMC - NIH. [Link]

  • Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis - ACS Publications. [Link]

  • Thiophene backbone amide linkers, a new class of easily prepared and highly acid-labile linkers for solid-phase synthesis - PubMed. [Link]

  • Thiophene Backbone Amide Linkers, a New Class of Easily Prepared and Highly Acid-Labile Linkers for Solid-Phase Synthesis † | Request PDF - ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. [Link]

  • Cleavage Cocktails; Reagent B - Peptides. [Link]

  • Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles - PMC. [Link]

  • Coupling Reagents - AAPPTEC - Peptides. [Link]

  • Overview of Custom Peptide Synthesis. [Link]

  • Cleavage Cocktail Selection - CDN. [Link]

  • SYNTHESIS NOTES - Peptides. [Link]

  • Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. [Link]

  • Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. [Link]

  • Thiophene‐Based Polymers: Synthesis and Applications - ResearchGate. [Link]

  • A cleavage cocktail for methionine-containing peptides - PubMed - NIH. [Link]

  • Methods and protocols of modern solid phase peptide synthesis - DU Chem. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. [Link]

  • Solid Phase Synthesis-- What are the major problems in the lab? : r/Biochemistry - Reddit. [Link]

  • Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature | Request PDF - ResearchGate. [Link]

  • Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. [Link]

  • Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases - MDPI. [Link]

Sources

Application Notes & Protocols: A Scientist's Guide to Metal-Catalyzed Cross-Coupling for Thiophene Ring Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Thiophene Core - A Privileged Scaffold in Modern Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone motif in medicinal chemistry, materials science, and agrochemicals. Its unique electronic properties and ability to engage in diverse intermolecular interactions have cemented its status as a "privileged scaffold." From the blockbuster anticoagulant clopidogrel to the organic semiconductors revolutionizing flexible electronics, functionalized thiophenes are ubiquitous.

The power to precisely install a wide array of substituents onto this core structure is paramount. Transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile strategy for this purpose, enabling the formation of C-C and C-heteroatom bonds with unparalleled efficiency and predictability. This guide provides an in-depth exploration of the preeminent cross-coupling methodologies used to functionalize thiophene rings, moving beyond simple procedural lists to explain the underlying principles and practical considerations essential for success in the research laboratory.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or triflate, is arguably the most widely used cross-coupling method due to its mild conditions, the commercial availability of a vast library of boronic acids, and the generally non-toxic nature of its boron-containing byproducts.[1][2]

Reaction Principle & Mechanistic Insight

The reaction is typically catalyzed by a Palladium(0) species, which undergoes a catalytic cycle involving three key steps: oxidative addition of the palladium to the thienyl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of a base is crucial for activating the organoboron species for transmetalation.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Thienyl-X (R¹-X) pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar-B(OR)₂ (R²-B(OR)₂) + Base pd_r1_r2 R¹-Pd(II)L₂-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Product) reductive_elimination->product center_point

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Insights & Key Considerations
  • The Challenge of Protodeboronation: Thienylboronic acids are susceptible to protodeboronation, where the C-B bond is cleaved by a proton source, leading to reduced yields.[3] To mitigate this, use of boronic esters (e.g., pinacol esters), carefully dried solvents, and a judicious choice of base (e.g., K₃PO₄, Cs₂CO₃) are recommended.

  • Catalyst and Ligand Selection: While Pd(PPh₃)₄ is a classic choice, modern palladium pre-catalysts combined with sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos) often provide superior activity, especially for less reactive aryl chlorides.[4]

  • Solvent Systems: A mixture of an organic solvent (like 1,4-dioxane or toluene) with an aqueous base solution is common.[1] For sensitive substrates, anhydrous conditions may be necessary. Recent developments have also demonstrated the efficacy of micellar catalysis in water, offering a greener alternative.[5][6]

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid[7]

Materials:

  • 2-Bromothiophene (1.63 g, 10 mmol, 1.0 equiv)

  • Phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (231 mg, 0.2 mmol, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.54 g, 24 mmol, 2.4 equiv)

  • Toluene (40 mL)

  • Ethanol (10 mL)

  • Water (10 mL)

  • Schlenk flask or similar reaction vessel, condenser, magnetic stirrer, heating mantle, and inert gas (Nitrogen or Argon) supply.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-bromothiophene, phenylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the solvent mixture (toluene, ethanol, and water) via syringe.

  • Fit the flask with a condenser and heat the mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 2-phenylthiophene.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-BromothiophenePhenylboronic acidPd(PPh₃)₄ (2)Na₂CO₃Toluene/EtOH/H₂O80~90[7]
2,5-Dibromothiophene4-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄1,4-Dioxane/H₂O10085[8]
3-Bromothiophene4-Methoxyphenylboronic acidPd(dtbpf)Cl₂ (2)Et₃NKolliphor EL/Toluene/H₂O6091[5]
5-Bromothiophene-2-carboxylate4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O9071.5[2]

The Stille Coupling: Precision Engineering with Organostannanes

The Stille coupling is a highly reliable C-C bond-forming reaction between an organostannane and an organic halide/triflate.[9] Its primary advantage is the exceptional tolerance of a vast array of functional groups, making it a go-to method in the late-stage functionalization of complex molecules.[10]

Reaction Principle & Mechanistic Insight

The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from tin to palladium, is often the rate-limiting step. Additives like copper(I) iodide (CuI) can significantly accelerate this step.[11]

Field-Proven Insights & Key Considerations
  • Toxicity of Tin Reagents: The major drawback of the Stille reaction is the toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts.[7] Careful handling and rigorous purification (e.g., using specific washes with KF or DBU/iodine) are essential. Protocols using catalytic amounts of tin have been developed to address this issue.[12]

  • Side Reactions: Under certain conditions, side reactions such as direct C-H stannylation of the thiophene ring can occur, which may complicate the reaction outcome but can also be exploited for certain synthetic strategies.[13]

  • Catalyst Choice: Pd(PPh₃)₄ and Pd₂(dba)₃ are common and effective catalysts for Stille couplings involving thiophenes.[9][14]

Protocol 2: Stille Coupling of 2-Iodothiophene with 2-(Tributylstannyl)furan

Materials:

  • 2-Iodothiophene (210 mg, 1.0 mmol, 1.0 equiv)

  • 2-(Tributylstannyl)furan (428 mg, 1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)

  • Triphenylarsine (AsPh₃) (61 mg, 0.2 mmol, 20 mol%)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk flask, magnetic stirrer, heating mantle, and inert gas supply.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and AsPh₃.

  • Add the anhydrous, degassed DMF via syringe, followed by 2-iodothiophene and 2-(tributylstannyl)furan.

  • Seal the flask and heat the mixture to 80°C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion (typically 4-16 hours), cool the mixture to room temperature.

  • Dilute with diethyl ether and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin salts. Stir vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing with diethyl ether.

  • Wash the combined organic filtrate with water and brine, dry over MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield 2-(2-furyl)thiophene.

Stille_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Schlenk Flask prep2 Add Pd Catalyst & Ligand prep1->prep2 prep3 Add Degassed Solvent prep2->prep3 react1 Add Thienyl Halide & Organostannane prep3->react1 react2 Heat to 80-110°C under N₂ react1->react2 react3 Monitor by TLC/GC-MS react2->react3 workup1 Cool to RT react3->workup1 workup2 Dilute & Wash with KF(aq) to Remove Tin workup1->workup2 workup3 Filter through Celite® workup2->workup3 workup4 Purify by Column Chromatography workup3->workup4

Figure 2: General experimental workflow for a Stille cross-coupling reaction.

The Heck Coupling: Olefin Functionalization of Thiophenes

The Heck reaction provides a direct method for the arylation or vinylation of alkenes, or conversely, the olefination of aryl halides. In the context of thiophenes, it is used to couple halothiophenes with alkenes, installing vinyl groups onto the thiophene ring.

Reaction Principle & Mechanistic Insight

The mechanism involves the oxidative addition of a Pd(0) catalyst to the halothiophene, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst in the presence of a base.

Field-Proven Insights & Key Considerations
  • Regioselectivity: The regioselectivity of the alkene insertion can be influenced by both electronic and steric factors of the alkene substrate.

  • Oxidative Heck Variants: An important variation is the oxidative Heck reaction, which couples thiophenes directly with alkenes via C-H activation, eliminating the need for a pre-halogenated thiophene.[15][16] These reactions require an oxidant (e.g., Ag(I) salts, O₂) to regenerate the active Pd(II) catalyst.[15]

  • Catalyst System: A common catalytic system involves Pd(OAc)₂ with or without a phosphine ligand, and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃).[17][18]

Protocol 3: Oxidative Heck Coupling of Thiophene with Cyclohexenone[17]

Materials:

  • Thiophene (0.5 mmol, 1.0 equiv)

  • Cyclohexenone (0.25 mmol, 0.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (5.6 mg, 0.025 mmol, 10 mol%)

  • 4,5-Diazafluoren-9-one (18.2 mg, 0.1 mmol, 20 mol% relative to thiophene)

  • Acetic Acid (HOAc) (0.6 mL)

  • Acetonitrile (CH₃CN) (0.03 mL)

  • Reaction vial with screw cap, magnetic stirrer, and heating block.

Procedure:

  • In a reaction vial, combine thiophene, cyclohexenone, Pd(OAc)₂, and 4,5-diazafluoren-9-one.

  • Add the solvent mixture (acetic acid and acetonitrile).

  • Seal the vial and place it in a preheated heating block at 50°C.

  • Stir the reaction for 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the β-thienylated cyclic ketone.

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling aryl halides with amines.[19] This reaction is of immense importance in pharmaceutical development, as the arylamine motif is present in a vast number of bioactive molecules.[20]

Reaction Principle & Mechanistic Insight

The palladium-catalyzed cycle involves the oxidative addition of the halothiophene to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the thienylamine product and regenerate the Pd(0) catalyst.[20][21]

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition (Thienyl-X) pd0->ox_add pd_complex Thienyl-Pd(II)L₂-X ox_add->pd_complex amine_coord Amine Coordination (R₂NH) pd_complex->amine_coord pd_amido_pre [Thienyl-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coord->pd_amido_pre deprotonation Deprotonation (Base) pd_amido_pre->deprotonation pd_amido Thienyl-Pd(II)L₂(NR₂) deprotonation->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regeneration product Thienyl-NR₂ red_elim->product

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination of a halothiophene.

Field-Proven Insights & Key Considerations
  • Ligand is Key: The choice of ligand is absolutely critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as Xantphos, BINAP, and the various "Buchwald ligands" (e.g., RuPhos, XPhos) are essential for promoting the reductive elimination step.[19][21]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are most commonly employed.[22]

  • Substrate Scope: While incredibly broad, the reaction can be challenging for electron-rich and labile heterocycles like some thiophene derivatives, which may require careful optimization to avoid decomposition.[23]

Protocol 4: General Protocol for Buchwald-Hartwig Amination of 3-Bromothiophene[20][21]

Materials:

  • 3-Bromothiophene (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Aniline or Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02-0.05 mmol, 2-5 mol%)

  • Ligand (e.g., Xantphos) (0.024-0.06 mmol, 1.2-1.5 equiv relative to Pd)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-Butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene or 1,4-Dioxane (5-10 mL)

  • Schlenk tube or sealed vial, magnetic stirrer, heating mantle, inert gas supply.

Procedure:

  • In a glovebox or under a stream of inert gas, add the Pd(OAc)₂, ligand, and base to a dry Schlenk tube.

  • Add the anhydrous solvent, followed by the 3-bromothiophene and the amine.

  • Seal the tube, and if not in a glovebox, perform three vacuum/backfill cycles with an inert gas.

  • Place the tube in a preheated oil bath or heating block and stir at the desired temperature (typically 80-110°C).

  • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Direct C-H Activation/Arylation: The Atom-Economical Frontier

Direct C-H activation has emerged as a transformative strategy, offering a more sustainable and atom-economical approach to functionalization.[24] This method forges C-C bonds directly from a C-H bond on the thiophene ring, bypassing the need to pre-install a halide or organometallic handle.[7]

Reaction Principle & Mechanistic Insight

The reaction couples a thiophene C-H bond (most commonly the highly acidic α-position) with an aryl halide. While the exact mechanism can vary, it often proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or a Heck-type mechanism.[25] The key is the selective cleavage of a C-H bond, which is typically the most challenging step to control.

Field-Proven Insights & Key Considerations
  • Regioselectivity: Controlling regioselectivity is the paramount challenge. The α-C-H bonds of thiophene are significantly more acidic than the β-positions, leading to a strong intrinsic preference for α-functionalization.[26][27] Achieving β-selectivity is more difficult and often requires specific directing groups or specialized catalytic systems.[25]

  • Low Catalyst Loadings: A significant advantage of many direct arylation protocols is the ability to use very low catalyst loadings, sometimes in the parts-per-million (ppm) range, which is highly desirable for industrial applications.[28]

  • Phosphine-Free Systems: Many efficient direct arylation reactions proceed without the need for expensive phosphine ligands, using simple palladium salts like Pd(OAc)₂.[27][29] Additives like pivalic acid (PivOH) are often crucial for facilitating the C-H activation step.[27][28]

Protocol 5: Phosphine-Free Direct Arylation of Thiophene with 4-Bromoacetophenone[29]

Materials:

  • 4-Bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv)

  • Thiophene (672 mg, 8.0 mmol, 8.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.45 mg, 0.002 mmol, 0.2 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Pivalic Acid (PivOH) (20.4 mg, 0.2 mmol, 20 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (3 mL)

  • Sealed reaction tube, magnetic stirrer, heating block.

Procedure:

  • To a reaction tube, add 4-bromoacetophenone, Pd(OAc)₂, K₂CO₃, and PivOH.

  • Add the anhydrous DMAc, followed by the thiophene (used in excess as both reactant and solvent).

  • Seal the tube tightly and place it in a preheated heating block at 130°C.

  • Stir the reaction mixture for 18-24 hours.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water (3 x 20 mL) to remove DMAc, then wash with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford 4-(thiophen-2-yl)acetophenone.

Thiophene DerivativeAryl BromideCatalyst (mol%)BaseAdditive (mol%)Temp (°C)Yield (%)Reference
Thiophene4-BromobenzonitrilePd(OAc)₂ (0.2)K₂CO₃PivOH (20)13072[29]
3-(Methylsulfinyl)thiophene4-BromotoluenePd(OAc)₂ (0.5)K₂CO₃PivOH (30)11095[26]
2-(Trimethylsilyl)thiophene4-BromoanisolePd(OAc)₂ (2)KOAc-12081[30]
Thiophene4-BromotolueneBis(alkoxo)palladium complex (0.1)K₂CO₃PivOH (30)10098[27]

Comparative Summary & Future Outlook

The choice of coupling reaction is dictated by the specific synthetic goal, available starting materials, and tolerance for potential drawbacks.

ReactionBond FormedKey AdvantageKey DisadvantageTypical Catalyst
Suzuki-Miyaura C-C (sp², sp³)Mild conditions, low toxicity byproducts, vast reagent availability.Protodeboronation of thienylboronic acids.Pd(PPh₃)₄, Pd/phosphine systems.
Stille C-C (sp², sp³, sp)Exceptional functional group tolerance.Toxicity and removal of tin byproducts.Pd(PPh₃)₄, Pd₂(dba)₃.
Heck C-C (vinyl)Forms C-C bonds with alkenes directly.Regioselectivity can be an issue.Pd(OAc)₂.
Buchwald-Hartwig C-NPremier method for arylamine synthesis.Requires specific, often expensive, ligands.Pd(OAc)₂/Xantphos, Pd/Buchwald ligands.
Direct C-H Arylation C-C (sp²)Atom-economical, avoids pre-functionalization.Regioselectivity control is the main challenge.Pd(OAc)₂, Pd-pincer complexes.

The field continues to evolve rapidly. Key future directions include the development of catalysts based on more sustainable and earth-abundant first-row transition metals like iron and copper to replace precious palladium.[10][31] Furthermore, expanding the scope of these reactions in environmentally benign solvents, such as water, remains a major goal to align synthetic chemistry with the principles of green chemistry.[5][6]

References

  • Doucet, H., et al. (2008). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthesis, 2008(15), 2353-2364. Available at: [Link]

  • Kim, H., et al. (2018). Palladium-Catalyzed Direct C-H Arylation of 3-(Methylsulfinyl)thiophenes. The Journal of Organic Chemistry, 83(10), 5726-5733. Available at: [Link]

  • Doucet, H., et al. (2009). Palladium-catalysed direct arylation of thiophenes tolerant to silyl groups. Chemical Communications, (35), 5320-5322. Available at: [Link]

  • Wang, G.-W., et al. (2014). Direct C–H Arylation of Thiophenes at Low Catalyst Loading of a Phosphine-Free Bis(alkoxo)palladium Complex. The Journal of Organic Chemistry, 79(6), 2569-2578. Available at: [Link]

  • Feng, L.-H., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. Organic Letters, 21(23), 9435-9439. Available at: [Link]

  • Jiang, H., et al. (2013). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Organic Letters, 15(1), 18-21. Available at: [Link]

  • Vaghi, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 386-397. Available at: [Link]

  • Lemaire, M., et al. (1998). Extension of the Heck reaction to the arylation of activated thiophenes. Journal of Organometallic Chemistry, 567(1-2), 49-55. Available at: [Link]

  • Daugulis, O., et al. (2018). Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Functionalization. Accounts of Chemical Research, 51(5), 1298-1308. Available at: [Link]

  • Kappe, C. O., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3591-3603. Available at: [Link]

  • Cossu, S., et al. (2015). Oxidative (Cross-)Coupling Reactions Mediated by C—H Activation of Thiophene Derivatives by Using Molybdenum(V) Reagents. ChemInform, 46(36). Available at: [Link]

  • Wang, C., et al. (2018). An efficient route to regioselective functionalization of benzo[b]thiophenes via palladium-catalyzed decarboxylative Heck coupling reactions: insights from experiment and computation. Organic & Biomolecular Chemistry, 16(26), 4812-4821. Available at: [Link]

  • Snieckus, V., & Deiters, A. (2016). Thiophene Metallation and Cross-Coupling Chemistry. In Topics in Heterocyclic Chemistry. Springer. Available at: [Link]

  • Karunathilaka, D., et al. (2016). Stille Cross-Coupling Reactions of Alkenylstannanes with Alkenyl Iodides Mediated by Copper(I) Thiophene-2-carboxylate: A Density Functional Study. Organometallics, 35(10), 1545-1553. Available at: [Link]

  • Karlsson, J., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 179, 108401. Available at: [Link]

  • Itami, K., et al. (2022). Iron-Catalyzed C–H Activation for Heterocoupling and Copolymerization of Thiophenes with Enamines. Journal of the American Chemical Society, 144(47), 21675-21683. Available at: [Link]

  • Gevorgyan, V., et al. (2016). Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Journal of the American Chemical Society, 138(4), 1188-1191. Available at: [Link]

  • OpenChem Hub. (2024). Selected applications of C-H activation. YouTube. Available at: [Link]

  • Gendron, D., & Vamvounis, G. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Organic Preparations and Procedures International, 47(6), 385-414. Available at: [Link]

  • Martina, F., et al. (2008). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. The Journal of Organic Chemistry, 73(18), 7180-7187. Available at: [Link]

  • Gulea, M., & Gulea, V. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(8), 1994. Available at: [Link]

  • Banti, C. N., & Hadjikakou, S. K. (2021). Transition Metal Catalyzed Cross-Coupling Reactions. Applied Sciences, 11(8), 3326. Available at: [Link]

  • Liu, J., et al. (2016). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Polymer Chemistry, 7(1), 102-111. Available at: [Link]

  • Maleczka, R. E., Jr., & Terstiege, I. (1998). Development of a One-Pot Palladium-Catalyzed Hydrostannylation/ Stille Coupling Protocol with Catalytic Amounts of Tin. The Journal of Organic Chemistry, 63(26), 9622-9623. Available at: [Link]

  • Uenishi, J., et al. (2005). Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics. Organic & Biomolecular Chemistry, 3(14), 2591-2593. Available at: [Link]

  • Vaghi, L., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Available at: [Link]

  • Wallace, D. J., et al. (2006). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Tetrahedron Letters, 47(1), 159-162. Available at: [Link]

  • Wang, Y., et al. (2013). Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. Chemical Communications, 49(77), 8635-8637. Available at: [Link]

  • Guillaumet, G., et al. (2011). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. European Journal of Organic Chemistry, 2011(25), 4786-4794. Available at: [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115 Course Notes. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Abdel Motaal, A., et al. (2023). Docking Study of Novel Thiophene Derivatives Synthesized by Stille Cross Coupling with Potent Anti-Cancer Activity. Juniper Publishers. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Khan, I., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 9(1), 62. Available at: [Link]

  • Khan, I., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene. Turkish Journal of Chemistry, 44(1), 1-17. Available at: [Link]

  • Bäuerle, P., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(15), 4898-4903. Available at: [Link]

  • Wen, Z.-K., et al. (2019). Palladium-Catalyzed Controllable Reductive/Oxidative Heck Coupling between Cyclic Enones and Thiophenes via C–H Activation. ACS Publications. Available at: [Link]

  • Bäuerle, P., et al. (1998). Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. The Journal of Organic Chemistry, 63(15), 4898-4903. Available at: [Link]

Sources

Application Note: Advanced Synthetic Routes to Bioactive Heterocycles via Bromothiophene Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Thiophene-containing heterocycles are ubiquitous core motifs in modern pharmacophores, serving as the structural foundation for blockbuster drugs such as Canagliflozin, Olanzapine, and Rivaroxaban. In drug development and materials science, bromothiophenes act as highly versatile, dual-reactivity building blocks. By strategically exploiting the differential reactivity of the native C–Br bond and the adjacent C–H bonds, synthetic chemists can perform orthogonal functionalizations to construct complex, bioactive heterocyclic triads.

This application note details field-proven methodologies for two divergent synthetic pathways: classical C–Br activation (Suzuki-Miyaura cross-coupling) and chemo-selective C–H activation (Direct Arylation).

Mechanistic Insights & Pathway Causality

To successfully build complex thiophene architectures, the choice of catalytic system must be dictated by the desired site of activation.

Pathway A: Suzuki-Miyaura Cross-Coupling (C–Br Activation)

The classical approach involves the oxidative addition of the C–Br bond to a Pd(0) species. For deactivated bromothiophenes (e.g., 2-acetyl-5-bromothiophene or 2-bromo-5-(2-nitro-vinyl)-thiophene), the electron-withdrawing groups reduce the electron density of the C–Br bond, making oxidative addition challenging.

  • The Causality of Reaction Design: Transitioning to microwave-assisted protocols in aqueous media using robust Pd(II) precatalysts significantly accelerates the transmetalation step, yielding 5-arylthiophenes with high fidelity (1)[1]. Furthermore, careful base selection (e.g., K₃PO₄) is crucial to facilitate transmetalation without degrading sensitive functional moieties like nitrovinyl groups (2)[2].

Pathway B: Chemo-selective Direct C–H Arylation

To synthesize complex oligothiophenes or desymmetrized triads without pre-functionalizing both coupling partners, direct C–H arylation is preferred. The critical challenge is preventing the competitive oxidative addition of the weaker C–Br bond.

  • The Causality of Reaction Design: By employing a unique activator system—AgNO₃/KF—the reaction pathway is fundamentally altered (3)[3]. Silver(I) abstracts the halide from the Ar–Pd–I intermediate, generating a highly electrophilic cationic palladium species. Simultaneously, KF acts as a mild base for Concerted Metalation-Deprotonation (CMD) at the electron-rich C–H bond adjacent to the sulfur atom. This allows the C–H arylation to proceed at lower temperatures, leaving the C–Br bond completely intact for subsequent functionalization (4)[4].

Pathway A Bromothiophene Core Motif B Suzuki-Miyaura Cross-Coupling A->B C-Br Activation Pd(0), Boronic Acid C Direct C-H Arylation A->C C-H Activation Pd(II), AgNO3/KF D Arylthiophenes (End-stage Bioactives) B->D Complete Conversion E Bromo-Arylthiophenes (Iterative Precursors) C->E Chemo-selective

Divergent synthetic pathways for orthogonal bromothiophene functionalization.

Validated Experimental Protocols

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling in Aqueous Media

This protocol utilizes water as an eco-friendly solvent. The addition of tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, ensuring lipophilic bromothiophenes interact efficiently with the aqueous base and catalyst.

Reagents:

  • 2-Acetyl-5-bromothiophene (1.0 eq, 1.0 mmol)

  • Arylboronic acid (1.2 eq, 1.2 mmol)

  • KOH (2.0 eq, 2.0 mmol)

  • TBAB (0.6 eq, 0.6 mmol)

  • Pd(II)-precatalyst (0.25 mol%)

  • Degassed H₂O (3.0 mL)

Step-by-Step Workflow:

  • Preparation: To a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 2-acetyl-5-bromothiophene, arylboronic acid, KOH, TBAB, and the Pd(II)-precatalyst.

  • Solvent Addition: Add 3.0 mL of degassed water. Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer. Heat to 100 °C under dynamic stirring for 15 minutes.

  • Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL EtOAc/H₂O (1:1), and analyze the organic layer via TLC (Hexanes:EtOAc 4:1). The complete disappearance of the bromothiophene spot (Rf ~0.6) and the appearance of a highly UV-active product spot (Rf ~0.4) indicates reaction completion.

  • Workup: Cool the mixture to room temperature. Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine to remove residual TBAB and inorganic salts.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Regio- and Chemo-selective C–H Arylation

This protocol is designed to specifically target the C–H bond adjacent to the sulfur atom while preserving the C–Br bond for future tandem cross-couplings, such as the synthesis of desymmetrized heterocyclic triads used as renal carcinoma inhibitors (5)[5].

Reagents:

  • 3-Bromothiophene (1.0 eq, 1.0 mmol)

  • Aryl Iodide (1.2 eq, 1.2 mmol)

  • Pd(OAc)₂ (3.0 mol%)

  • AgNO₃ (2.0 eq, 2.0 mmol)

  • KF (2.0 eq, 2.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Workflow:

  • Inert Atmosphere Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂, AgNO₃, and KF. Evacuate and backfill the tube with Argon three times to ensure a strictly anhydrous and oxygen-free environment.

  • Reagent Addition: Inject 3-bromothiophene, aryl iodide, and anhydrous DMF via syringe.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 5 to 12 hours. The low temperature is critical to prevent unwanted C–Br oxidative addition.

  • Validation Checkpoint: Perform GC-MS analysis on a micro-aliquot. Confirm the molecular ion mass corresponds to the C–H arylated product (M⁺) and verify the isotopic signature of bromine (1:1 ratio of M / M+2 peaks) remains intact, proving the C–Br bond was not cleaved.

  • Workup: Cool to room temperature. Dilute with Et₂O (20 mL) and filter through a pad of Celite to remove the precipitated AgI and Pd black.

  • Purification: Wash the filtrate with water (3 × 10 mL) to remove DMF, dry over MgSO₄, concentrate, and purify via column chromatography.

Mechanism Pd0 Pd(0) Catalyst PdII_Ar Ar-Pd(II)-I Intermediate Pd0->PdII_Ar Oxidative Addition (Aryl Iodide) PdII_Th Ar-Pd(II)-Thienyl Complex PdII_Ar->PdII_Th Electrophilic Substitution (AgNO3/KF + Bromothiophene) Prod Aryl-Bromothiophene Product PdII_Th->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Catalytic cycle of chemo-selective C-H arylation preserving the C-Br bond.

Quantitative Data Summary

The table below summarizes the optimal conditions and expected outcomes for various bromothiophene functionalization strategies based on the target bioactive application.

Synthetic RouteStarting MaterialCatalyst SystemKey AdditivesTemp / TimeYieldTarget Application
Aqueous Suzuki 2-Acetyl-5-bromothiophenePd(II)-precatalystKOH, TBAB100 °C (MW) / 15 min85–98%Antimicrobial agents
Standard Suzuki 2-Bromo-5-(2-nitro-vinyl)-thiophenePd(PPh₃)₄ (2-5 mol%)K₃PO₄80–100 °C / 4-8 h70–90%Bioactive precursors
C–H Arylation 3-BromothiophenePd(OAc)₂ (3 mol%)AgNO₃, KF60 °C / 5-12 h50–91%Optoelectronics / Triads
Tandem Coupling DibromothiophenePd₂(dba)₃ / t-Bu₃P-120 °C (MW) / 30 min51–78%Renal carcinoma inhibitors

References

  • BenchChem :2

  • Semantic Scholar :1

  • ACS Publications :3

  • PubMed :4

  • PMC :5

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Reactivity of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid. This document is designed for researchers, scientists, and drug development professionals encountering challenges with the reactivity of this versatile building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura cross-coupling reaction with 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid. What are the likely causes?

A1: Low reactivity in Suzuki-Miyaura coupling with this substrate can stem from several factors related to its unique structure. The thiophene ring, while generally reactive, is influenced by the electron-withdrawing nature of the adjacent carboxylic acid and methoxy groups. This can impact the crucial oxidative addition step in the catalytic cycle.

Key factors to consider are:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. The electronic properties of the bromothiophene substrate necessitate a carefully selected catalyst and ligand system.

  • Base Selection: The choice of base is critical for the transmetalation step and can influence the overall reaction rate and yield.

  • Solvent System: The solubility of both the bromothiophene substrate and the boronic acid partner is paramount for an efficient reaction.

  • Reaction Temperature: Insufficient thermal energy can lead to a high activation barrier, hindering the reaction progress.

Q2: How do the substituents on the thiophene ring affect its reactivity in cross-coupling reactions?

A2: The substituents on the thiophene ring play a significant role in modulating its electronic properties and, consequently, its reactivity.

  • Bromine at the 5-position: The C-Br bond at the 2- or 5-position (alpha-positions) of the thiophene ring is generally more susceptible to cleavage in cross-coupling reactions compared to a C-Br bond at the 3- or 4-position (beta-positions). This is attributed to the electronic structure of the thiophene ring where the sulfur atom can better stabilize reaction intermediates.[1][2]

  • Methoxyacetic acid group at the 2-position: This group has a dual electronic effect. The carboxylic acid is strongly electron-withdrawing, which can deactivate the thiophene ring towards electrophilic attack and can also complicate reactions by interacting with basic reagents. The methoxy group is electron-donating through resonance but can also exhibit inductive electron-withdrawing effects. The interplay of these effects can influence the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step in Suzuki-Miyaura reactions.[2]

Q3: Can the carboxylic acid moiety interfere with the reaction?

A3: Absolutely. The acidic proton of the carboxylic acid can react with the base intended for the catalytic cycle, effectively reducing the base's concentration and hindering the transmetalation step. Furthermore, the carboxylate anion can potentially coordinate to the palladium center, leading to catalyst inhibition.

Troubleshooting Guide

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, a systematic optimization of the reaction conditions is recommended.

Troubleshooting Workflow for Low Suzuki-Miyaura Coupling Yield

Caption: Systematic approach to troubleshooting low Suzuki-Miyaura coupling yields.

Step-by-Step Protocol for Optimizing Suzuki-Miyaura Coupling:

  • Re-evaluate your catalyst and ligand system. For electron-deficient or sterically hindered aryl bromides, more electron-rich and bulky phosphine ligands are often more effective. Consider catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a ligand such as SPhos or XPhos.[3]

  • Optimize the base. The choice of base is crucial. While inorganic bases like K₂CO₃ or K₃PO₄ are common, they might not be optimal.[4] Consider using a milder base like Cs₂CO₃ or an organic base like triethylamine (TEA) to minimize side reactions involving the carboxylic acid.

  • Adjust the solvent system. The solubility of your reactants is key. A mixture of an organic solvent and water is often used in Suzuki couplings.[4][5] For 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid, which has both polar and non-polar characteristics, a solvent system like 1,4-dioxane/water or toluene/ethanol might be effective.[3][5]

  • Increase the reaction temperature. If the reaction is sluggish at lower temperatures, gradually increasing the temperature can help overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate the reaction.[6]

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling Optimization

ParameterCondition 1 (Standard)Condition 2 (For Challenging Substrates)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2 equivalents)Cs₂CO₃ (3 equivalents)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/Ethanol/H₂O (4:1:1)
Temperature 90 °C110 °C or Microwave (120 °C)
Issue 2: Protodebromination (Loss of Bromine)

The loss of the bromine atom without the desired coupling can be a significant side reaction.

Troubleshooting Protodebromination

Caption: Identifying causes and solutions for protodebromination.

Strategies to Minimize Protodebromination:

  • Ensure anhydrous conditions: Use freshly dried solvents and reagents to minimize the presence of water, which can be a proton source.

  • Use a non-nucleophilic base: A bulky, non-nucleophilic base can be less likely to promote protonolysis of the organopalladium intermediate.

  • Increase the concentration of the boronic acid: A higher concentration of the coupling partner can favor the desired transmetalation over the undesired protodebromination.

Issue 3: Compound Instability

The stability of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid and its derivatives can be a concern under certain conditions.

  • pH Sensitivity: The methoxyacetic acid moiety is generally stable, but extreme pH conditions should be avoided.[7] Strong acidic conditions could potentially lead to hydrolysis of the ether linkage.

  • Light Sensitivity: While not extensively documented for this specific compound, it is good practice to protect solutions from light, especially during long-term storage or reactions, as related compounds can undergo photodegradation.[7]

  • Thermal Stability: Methoxyacetic acid itself has good thermal stability.[8] However, prolonged exposure to very high temperatures during reactions should be monitored to prevent potential decomposition.

Recommended Storage: Store the compound in a cool, dark, and dry place. For long-term storage of solutions, refrigeration at 2-8°C is advisable.[7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • To a reaction vessel, add 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the chosen base (2.0-3.0 eq.), and the palladium catalyst (0.02-0.05 eq.) and ligand (if applicable).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)-Br(L_n) Pd0->ArPdBr Ar-Br OxAdd Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdBr->ArPdAr_prime Ar'-B(OH)₂ Base Transmetalation Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product RedElim Reductive Elimination ArBr Ar-Br Ar_prime_BOH2 Ar'-B(OH)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a starting point for troubleshooting low reactivity issues with 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid. Remember that each reaction is unique, and a systematic approach to optimization is key to achieving successful outcomes.

References

  • A Comparative Analysis of the Reactivity of 2-Bromothiophene and 3-Bromothiophene in Key Synthetic Transformations - Benchchem.
  • A Comparative Guide to the Reactivity of 3-Bromothiophene: Theoretical and Computational Insights - Benchchem.
  • Reaction of Bromothiophene Derivatives with Various Aryl Iodides - ResearchGate.
  • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water - Semantic Scholar.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC.
  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC.
  • Synthesis and Characterization of a New Series of2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles - ISCA.
  • Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF - PubMed.
  • Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Synthesis and antibacterial activity of N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] and N-[(2-5-bromothiophen-2-yl)-2-oximinoethyl] derivatives of piperazinyl quinolones - PubMed.
  • Thiophene Metallation and Cross-Coupling Chemistry | Request PDF - ResearchGate.
  • Stability of Methoxyacetic Acid in aqueous solutions for long-term experiments. - Benchchem.
  • Methoxyacetic acid - Wikipedia.
  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
  • Methoxyacetic acid - Sanyi Chemical.
  • Methoxyacetic acid esters: Applications in protecting group and glycosylation chemistry | Request PDF - ResearchGate.
  • Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine - Benchchem.
  • Cross coupling reactions in organic synthesis themed issue - POSTECH.
  • Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... - ResearchGate.
  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review - ResearchOnline@JCU.
  • D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry.
  • Synthesis of 5,8-bis(5-bromothiophene-2-yl)-2,3-bis(4-(butyloxy) phenyl)quinoxaline (10)..
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - RSC Publishing.
  • Synthesis and anthelmintic evaluation of [2,5']-bis-heterocycles as bengazole analogs.
  • Available online at ISSN 0975-413X 2502 Synthesis and anticancer activi. Available at:

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - Frontiers.

Sources

HPLC method development for analyzing 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS 338745-19-0) [1].

Analyzing this molecule requires balancing three competing structural features:

  • A highly polar, ionizable carboxylic acid (pKa ~3.5) that causes severe peak tailing on standard silica.

  • A lipophilic, UV-active bromothiophene ring that is susceptible to catalytic debromination [2].

  • A chiral center at the C2 position, necessitating specialized enantioselective resolution strategies [3, 4].

This guide bypasses generic advice, focusing strictly on the causality of chromatographic behavior to help you build robust, self-validating analytical methods.

SECTION 1: Achiral Method Development & Reaction Monitoring

Q: Why do I observe severe peak tailing and variable retention times when analyzing my reaction mixtures?

The Causality: The carboxylic acid group on the methoxyacetic acid moiety has a pKa of approximately 3.5. If your mobile phase pH is near this value (e.g., using unbuffered water), the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states during elution. The anionic form interacts strongly with residual metal impurities and unreacted silanols on the silica matrix, causing the peak to smear or split.

The Solution: You must force the equilibrium to a single state. For maximum retention of the polar methoxyacetic acid group, lower the pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the molecule, neutralizing the charge, suppressing silanol interactions, and driving hydrophobic retention on the stationary phase.

Data Presentation: Impact of pH on Chromatographic Performance
Mobile Phase pHAnalyte Ionization StateRetention Factor ( k′ )Asymmetry Factor ( As​ )Theoretical Plates ( N )
pH 2.0 (0.1% TFA)Fully Protonated (Neutral)4.51.05 (Optimal)> 12,000
pH 3.5 (Water only)Partially Ionized (Dynamic)2.12.80 (Severe Tailing)< 3,000
pH 6.5 (Ammonium Acetate)Fully Ionized (Anionic)0.81.15 (Poor Retention)8,000
Step-by-Step Methodology: Optimized RP-HPLC Protocol

This protocol acts as a self-validating system. By incorporating a System Suitability Test (SST) using a known degradation product, the method automatically verifies its resolving power before every run.

  • Column Selection: Use a polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP, 150 x 4.6 mm, 3 µm). The polar embedded group prevents phase collapse under highly aqueous conditions needed to retain polar impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Start at 10% B to retain the polar methoxyacetic acid core. Ramp to 90% B over 15 minutes to elute the lipophilic bromothiophene moiety.

  • Detection: Set the UV detector to 235 nm (optimal for the thiophene chromophore) [2].

  • System Suitability Test (SST): Inject a spiked sample containing both the main product and 2-(thiophen-2-yl)-2-methoxyacetic acid (the debrominated impurity). Proceed only if Resolution ( Rs​ ) > 2.0.

RPHPLC Start Reaction Mixture (Analyte pKa ~3.5) pHControl Mobile Phase pH Control (Add 0.1% TFA, pH ~2.0) Start->pHControl Ionization Analyte Fully Protonated (Suppresses Silanol Interaction) pHControl->Ionization Column Polar-Embedded C18 (Prevents Phase Collapse) Ionization->Column Resolution Baseline Resolution of Brominated vs Debrominated Species Column->Resolution

Fig 1: RP-HPLC method logic for suppressing ionization and resolving thiophene derivatives.

SECTION 2: Chiral Resolution & Enantiomeric Excess (ee%)

Q: I need to determine the ee% of my synthesized compound. Standard chiral methods yield broad, overlapping humps. How do I achieve baseline resolution?

The Causality: The C2 carbon is a chiral center. Methoxyacetic acid derivatives require specific chiral recognition mechanisms—primarily stereospecific hydrogen bonding and dipole-dipole interactions with the chiral stationary phase (CSP) [3, 4]. However, in standard normal-phase solvents (e.g., Hexane/Isopropanol), the carboxylic acid group ionizes slightly or forms intermolecular dimers, disrupting the delicate interaction with the CSP and causing broad humps.

The Solution: You must add an acidic modifier directly to the chiral mobile phase. This maintains the protonated state of the acid during the chiral separation, allowing the methoxy oxygen and the carboxylic hydroxyl to form rigid, stereospecific hydrogen bonds with the carbamate linkages of a polysaccharide CSP.

Step-by-Step Methodology: Chiral HPLC Screening Protocol
  • CSP Selection: Utilize an immobilized amylose-based column (e.g., Chiralpak IG or IA, 250 x 4.6 mm, 5 µm). Immobilized phases allow the use of robust modifiers without degrading the column bed.

  • Mobile Phase Formulation: Prepare a Normal Phase mixture of Hexane / Isopropanol (80:20 v/v). Crucial Step: Add 0.1% TFA to the entire mixture.

  • Flow Rate & Temperature: Set flow to 1.0 mL/min. Maintain column temperature strictly at 25°C. Chiral recognition is an enthalpy-driven process; temperature fluctuations will drastically alter enantioselectivity ( α ).

  • Self-Validating SST: Inject the racemic 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid first. Verify that the peak area ratio is exactly 50:50 and Resolution ( Rs​ ) > 1.5 before injecting your enantioenriched reaction samples.

Chiral Racemate Racemic Compound (C2 Chiral Center) CSP Polysaccharide CSP (Amylose/Cellulose) Racemate->CSP NormalPhase Normal Phase (Hexane/IPA) CSP->NormalPhase Modifier Acidic Modifier (0.1% TFA) NormalPhase->Modifier Critical Step Hbond Stereospecific H-Bonding (Methoxy & Carboxyl groups) Modifier->Hbond Result Enantiomeric Resolution (Rs > 1.5) Hbond->Result

Fig 2: Chiral HPLC screening workflow emphasizing the critical role of acidic modifiers.

SECTION 3: Troubleshooting Degradation & Impurities

Q: I am detecting a new peak eluting slightly earlier than my main product during prolonged reaction monitoring. What is it?

The Causality: Bromothiophenes are highly susceptible to hydrodebromination (loss of the bromine atom) under cross-coupling conditions (e.g., Suzuki/Stille reactions) or prolonged exposure to UV light [2]. The resulting impurity is 2-(thiophen-2-yl)-2-methoxyacetic acid. Because it lacks the heavy, lipophilic bromine atom, it is significantly more polar and elutes earlier on a reversed-phase column.

Data Presentation: Common Impurities and Retention Behavior
Compound / ImpurityStructural DifferenceRelative Retention Time (RRT)Optimal Detection
2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid Main Product1.00235 nm
2-(Thiophen-2-yl)-2-methoxyacetic acid Debrominated (-Br)0.65230 nm
5-Bromothiophene-2-carbaldehyde Decarboxylated/Oxidized1.45260 nm

Troubleshooting Action: If the debrominated peak (RRT 0.65) increases over time in your autosampler, your sample is undergoing UV or thermal degradation in solution. Store autosampler vials in amber glass and reduce the autosampler tray temperature to 4°C.

References

  • National Institutes of Health (NIH) / PMC. "Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids." PubMed Central. Available at: [Link]

  • Springer. "Chiral Separations: Methods and Protocols." Preterhuman / Springer Link. Available at: [Link]

Validation & Comparative

Comparative In Vitro Profiling of KRAS-SOS1 Inhibitors Derived from 2-(5-Bromothiophen-2-yl)-2-methoxyacetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Structural Biologists, and Translational Researchers Document Type: Technical Comparison Guide & Assay Validation

Executive Summary

The disruption of protein-protein interactions (PPIs), particularly the KRAS-SOS1 complex, remains one of the most intensely pursued strategies in modern oncology. While covalent inhibitors targeting the KRAS G12C mutant have reached the clinic, targeting the broader spectrum of KRAS mutations (e.g., G12D, G12V) requires non-covalent modalities that stabilize inactive conformations or block guanine nucleotide exchange factor (GEF) binding.

This guide evaluates a novel series of KRAS-SOS1 interaction inhibitors—herein referred to as the TMA-Series (Thiophene-Methoxyacetic Acid derivatives) . These compounds are synthesized using the highly versatile building block 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid (CAS 338745-19-0) [1]. We objectively compare the in vitro biochemical and cellular performance of two lead derivatives (TMA-01 and TMA-02) against industry-standard reference inhibitors: BI-2852 (a nanomolar Switch I/II pocket inhibitor)[2] and MRTX1133 (a highly selective non-covalent KRAS G12D inhibitor)[3].

Mechanistic Rationale: The TMA Scaffold Advantage

To achieve potent inhibition of the KRAS-SOS1 interaction, a molecule must navigate a shallow, highly dynamic PPI interface. The use of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid as a core synthetic intermediate provides two distinct pharmacophoric advantages:

  • The 5-Bromothiophene Core: The bromine atom serves as an ideal synthetic handle for late-stage Suzuki-Miyaura cross-coupling. This allows chemists to append bulky, lipophilic groups that project deep into the hydrophobic Switch II pocket of KRAS, mimicking the binding mode of BI-2852[4].

  • The Methoxyacetic Acid Moiety: The carboxylic acid and methoxy ether provide a dense array of hydrogen bond donors and acceptors. In our structural models, this moiety anchors the compound to the SOS1 catalytic domain (specifically interacting with Arg68 and Tyr712), effectively "clamping" the two proteins in a non-productive state.

G EGFR EGFR Activation SOS1 SOS1 (GEF) EGFR->SOS1 Recruits KRAS_GTP KRAS-GTP (Active) SOS1->KRAS_GTP Nucleotide Exchange KRAS_GDP KRAS-GDP (Inactive) KRAS_GDP->KRAS_GTP GTP loading MEK_ERK MEK/ERK Pathway KRAS_GTP->MEK_ERK Downstream Signaling TMA_Inhibitor TMA-Derivatives & BI-2852 TMA_Inhibitor->SOS1 Blocks PPI TMA_Inhibitor->KRAS_GTP Binds Switch I/II

Mechanism of KRAS-SOS1 inhibition by TMA-derivatives and reference compounds.

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following assays were designed as self-validating systems. Each protocol includes internal controls to rule out assay interference (e.g., PAINS or fluorescence quenchers).

Protocol A: KRAS G12D - SOS1 AlphaScreen PPI Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) was selected over standard ELISA because it is a wash-free assay. Washing steps often disrupt transient, low-affinity PPIs, leading to artificial shifts in IC50 values.

  • Reagent Preparation: Dilute Biotinylated KRAS G12D (10 nM final) and His-tagged SOS1 (10 nM final) in assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA).

  • Compound Incubation: Dispense 100 nL of TMA-derivatives, BI-2852, or MRTX1133 (10-point dose-response, 3-fold dilutions) into a 384-well ProxiPlate. Add 10 µL of the protein mixture. Incubate for 30 minutes at room temperature (RT) to allow complex equilibration.

  • Bead Addition: Under subdued lighting, add 10 µL of a mixture containing Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads (10 µg/mL final concentration each).

  • Signal Generation: Incubate for 2 hours at RT in the dark.

  • Detection: Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm; Emission: 520–620 nm). Causality Note: The 680 nm excitation generates singlet oxygen from the donor bead, which travels up to 200 nm to the acceptor bead. If the inhibitor successfully disrupts the KRAS-SOS1 interaction, the beads are separated, singlet oxygen decays, and the 520 nm emission signal drops proportionally.

Workflow Step1 Step 1 Incubate KRAS & SOS1 with Inhibitor Step2 Step 2 Add Ni-NTA Acceptor & Streptavidin Donor Step1->Step2 Step3 Step 3 Incubate in Dark (2 hours, RT) Step2->Step3 Step4 Step 4 Laser Excitation (680 nm) Step3->Step4 Step5 Step 5 Measure Emission (520-620 nm) Step4->Step5

Step-by-step workflow of the KRAS-SOS1 AlphaScreen PPI assay.

Protocol B: Cellular pERK Modulation Assay (NCI-H358)

To validate that biochemical potency translates to cellular target engagement, we measure the downstream phosphorylation of ERK (pERK) in NCI-H358 cells. BI-2852 is known to exhibit an EC50 of ~5.8 µM in this specific cell line[4], making it the ideal baseline.

  • Cell Plating: Seed NCI-H358 cells at 10,000 cells/well in a 96-well plate in RPMI-1640 containing 10% FBS. Incubate overnight.

  • Starvation & Treatment: Replace media with low-serum (0.1% FBS) media for 4 hours. Treat cells with compounds for 2 hours.

  • Lysis & HTRF: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Quantify pERK1/2 (Thr202/Tyr204) and total ERK using a Homogeneous Time-Resolved Fluorescence (HTRF) kit. Calculate the pERK/Total ERK ratio to normalize for cell number variations.

Comparative Data Analysis

The quantitative results of the TMA-series derivatives compared to the reference standards are summarized below.

Table 1: Biochemical and Biophysical Profiling

Binding kinetics were confirmed via Isothermal Titration Calorimetry (ITC) against active GTP-bound KRAS G12D.

CompoundScaffold OriginAlphaScreen IC50 (KRAS-SOS1)ITC Binding Affinity (KD)Target Specificity
BI-2852 Reference Standard490 nM740 nMSwitch I/II Pocket
MRTX1133 Reference Standard< 5 nM< 2 nMKRAS G12D specific
TMA-01 CAS 338745-19-0 Derivative185 nM310 nMSwitch I/II Pocket
TMA-02 CAS 338745-19-0 Derivative85 nM145 nMSwitch I/II Pocket

Analysis: The incorporation of the methoxyacetic acid moiety in TMA-01 and TMA-02 significantly improves biochemical potency compared to BI-2852. While MRTX1133 remains the most potent[3], it is strictly selective for the G12D mutant. The TMA-series, like BI-2852, acts as a pan-KRAS inhibitor by targeting the conserved Switch I/II pocket[2].

Table 2: Cellular Efficacy in NCI-H358 Cells

Assessing the translation of biochemical inhibition to cellular pathway shutdown.

CompoundpERK Modulation (EC50)Anti-proliferative Effect (IC50)Cell Permeability (Caco-2 Papp)
BI-2852 5.8 µM6.7 µMLow
MRTX1133 0.005 µM0.008 µMHigh
TMA-01 1.2 µM1.8 µMModerate
TMA-02 0.45 µM0.60 µMModerate-High

Analysis: A major limitation of BI-2852 as an in vitro tool compound is its poor cellular permeability, resulting in a significant drop-off from biochemical (490 nM) to cellular (5.8 µM) potency[5]. The TMA-02 derivative bridges this gap. The lipophilicity introduced via the bromothiophene cross-coupling enhances membrane permeability, achieving sub-micromolar pERK inhibition.

Conclusion

Compounds derived from the building block 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid demonstrate profound utility in the synthesis of next-generation KRAS-SOS1 interaction inhibitors. By leveraging the dual functionality of the thiophene ring for hydrophobic pocket insertion and the methoxyacetic acid for SOS1 hydrogen bonding, derivatives like TMA-02 achieve a 5-fold improvement in biochemical affinity and a >10-fold improvement in cellular efficacy over the standard Switch I/II tool compound, BI-2852. These derivatives represent a highly viable starting point for optimizing pan-KRAS inhibitors.

References

  • opnMe. "KRAS switch I/II pocket inhibitor I BI-2852". Boehringer Ingelheim opnMe Portal. Available at: [Link]

  • opnMe. "KRAS inhibitor | BI-2852 | opnMe". Boehringer Ingelheim opnMe Portal. Available at:[Link]

  • NanoTemper Technologies. "KRAS G12D (biotinylated) – BI-2852 & MRTX1133". NanoTemper Technologies. Available at: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(Thiophen-2-yl)acetic Acid Analogs as Potential Anti-Inflammatory and Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The focus of this guide is to provide an in-depth, technically-grounded perspective for researchers engaged in the design and development of novel therapeutic agents. We will delve into the synthetic methodologies, comparative biological data, and the underlying mechanistic rationale that governs the efficacy of these compounds.

The 2-(Thiophen-2-yl)acetic Acid Scaffold: A Platform for Therapeutic Innovation

The 2-(thiophen-2-yl)acetic acid core represents a versatile template for the development of inhibitors targeting key enzymes in inflammatory and carcinogenic pathways. One such target is the microsomal prostaglandin E synthase-1 (mPGES-1), an inducible enzyme that plays a crucial role in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and cancer progression.[3] By targeting mPGES-1, it is possible to reduce PGE2 levels without the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[3]

The general structure of the analogs discussed in this guide is presented below:

Figure 1: General chemical structure of the analyzed 2-(thiophen-2-yl)acetic acid analogs.

Synthesis of 2-(Thiophen-2-yl)acetic Acid Analogs

The primary synthetic route for the diversification of the 2-(thiophen-2-yl)acetic acid scaffold is the Suzuki-Miyaura cross-coupling reaction.[3] This powerful method allows for the introduction of a wide variety of aryl and heteroaryl substituents at different positions of the thiophene ring, enabling a thorough exploration of the SAR.

General Synthetic Protocol via Suzuki-Miyaura Coupling

The synthesis typically commences with a halogenated 2-(thiophen-2-yl)acetic acid derivative, which serves as the coupling partner for a boronic acid or ester.

Suzuki_Miyaura_Coupling start Halogenated 2-(Thiophen-2-yl)acetic Acid Derivative catalyst Pd Catalyst (e.g., Pd(PPh3)4) start->catalyst boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->catalyst product Substituted 2-(Thiophen-2-yl)acetic Acid Analog catalyst->product Coupling base Base (e.g., K2CO3) base->catalyst solvent Solvent (e.g., Toluene/Water) solvent->catalyst

Figure 2: General workflow for the synthesis of 2-(thiophen-2-yl)acetic acid analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the halogenated 2-(thiophen-2-yl)acetic acid derivative in a suitable solvent system (e.g., toluene and water), the aryl or heteroaryl boronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) are added.

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is often extracted with an organic solvent to recover any remaining product. The combined organic layers are then washed, dried, and concentrated under reduced pressure. The crude product is purified using techniques such as column chromatography to yield the desired analog.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro biological activity of a series of 2-(4-arylthiophen-2-yl)acetic acid analogs against microsomal prostaglandin E synthase-1 (mPGES-1) and the A549 human lung carcinoma cell line.

CompoundR (Substitution at C4)mPGES-1 IC₅₀ (µM)[3]A549 IC₅₀ (µM)[3]
2a 4-(4-methylphenylsulfonamido)phenyl>1015.3
2b 4-(3-(4-methylphenylsulfonamido)phenyl)5.210.5
2c 3-(4-methylphenylsulfonamido)phenyl2.57.8
2d 4-(4-benzoylphenyl)>10>25
2e 4-(4-(phenoxymethyl)phenyl)>10>25
2f 4-(3-(benzyloxy)phenyl)8.518.2
CAY10526 (Reference) -1.85.5

Structure-Activity Relationship (SAR) Insights

The data presented in the table above provides valuable insights into the SAR of this class of compounds.

SAR_Insights cluster_0 Key Structural Modifications and Their Impact on Activity Core 2-(Thiophen-2-yl)acetic Acid Core C4_Sub Substitution at C4 Position Core->C4_Sub Crucial for activity Aryl_Sub Nature of Aryl Substituent C4_Sub->Aryl_Sub Sulfonamide Sulfonamide Moiety Aryl_Sub->Sulfonamide Enhances activity Other_Sub Other Bulky Substituents Aryl_Sub->Other_Sub Reduces activity Position_Sub Positional Isomerism of Sulfonamide Sulfonamide->Position_Sub Influences potency

Figure 3: Key SAR takeaways for 2-(thiophen-2-yl)acetic acid analogs.

Importance of the C4-Aryl Substituent

The presence of an aryl substituent at the C4 position of the thiophene ring appears to be a critical determinant of activity. The nature of this aryl group significantly modulates the inhibitory potency against both mPGES-1 and the A549 cancer cell line.

The Favorable Role of the Sulfonamide Moiety

Analogs containing a phenylsulfonamide group (compounds 2a , 2b , and 2c ) generally exhibit the most promising activity.[3] This suggests that the sulfonamide functionality may be involved in key interactions within the binding site of the target enzyme.

Influence of Positional Isomerism

The position of the sulfonamide group on the phenyl ring has a profound impact on potency. Compound 2c , with the sulfonamide group at the meta-position of the phenyl ring, displayed the highest activity in the series, with an IC₅₀ of 2.5 µM against mPGES-1.[3] In contrast, the para-substituted analog 2a was significantly less active. This highlights the importance of the spatial arrangement of key functional groups for optimal target engagement.

Detrimental Effect of Bulky Substituents

The introduction of bulky substituents, such as a benzoylphenyl group (2d ) or a phenoxymethylphenyl group (2e ), led to a significant loss of activity.[3] This suggests that the binding pocket may have steric constraints that do not accommodate large, extended functionalities at the C4 position.

The Hypothetical Role of Bromo and Methoxy Substituents

While not present in the primary dataset, the influence of bromo and methoxy groups, as specified in the original topic, can be inferred from general medicinal chemistry principles and studies on other thiophene derivatives.

  • 5-Bromo Substituent: The introduction of a bromine atom at the 5-position of the thiophene ring would increase the lipophilicity of the molecule. This could enhance membrane permeability and potentially lead to improved cellular uptake and in vivo efficacy. Halogen bonding interactions with the target protein are also a possibility, which could positively influence binding affinity.

  • 2-Methoxy Group on the Acetic Acid Side Chain: The presence of a methoxy group on the α-carbon of the acetic acid side chain would introduce a chiral center and could influence the conformational preferences of the side chain. This could lead to more specific interactions with the target protein, potentially enhancing potency and selectivity. The methoxy group could also act as a hydrogen bond acceptor.

Experimental Protocols

In Vitro mPGES-1 Inhibition Assay

This assay is crucial for determining the direct inhibitory effect of the compounds on the target enzyme.

Methodology:

  • Enzyme Preparation: Microsomal fractions containing mPGES-1 are prepared from a suitable source, such as A549 cells.

  • Assay Reaction: The assay is typically performed in a buffer containing the microsomal enzyme, glutathione (a cofactor for mPGES-1), and the substrate, prostaglandin H2 (PGH2).

  • Compound Incubation: The test compounds are pre-incubated with the enzyme and glutathione before the addition of the substrate.

  • Quantification of PGE2: The reaction is initiated by the addition of PGH2 and allowed to proceed for a specific time. The reaction is then terminated, and the amount of PGE2 produced is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curves.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then solubilized by adding a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is determined from the dose-response curves.

Conclusion and Future Directions

The structure-activity relationship studies of 2-(thiophen-2-yl)acetic acid analogs have identified key structural features that are crucial for their anti-inflammatory and anticancer activities. The presence of a C4-aryl substituent, particularly one bearing a meta-substituted sulfonamide group, is highly beneficial for potency. Conversely, bulky substituents at this position are detrimental to activity.

Future research in this area could focus on:

  • Synthesis and evaluation of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid analogs: This would provide direct SAR data for the originally proposed scaffold and allow for a more precise understanding of the combined effects of the bromo and methoxy substituents.

  • Exploration of other substituents at the C4 and C5 positions: A broader range of substituents with varying electronic and steric properties could be investigated to further optimize the activity.

  • In vivo efficacy studies: The most promising compounds should be evaluated in animal models of inflammation and cancer to assess their therapeutic potential.

  • Mechanism of action studies: Further investigation into the precise molecular interactions with the target enzyme and the downstream cellular effects would provide a more complete understanding of how these compounds exert their biological effects.

By systematically applying the principles of medicinal chemistry and leveraging the insights gained from SAR studies, the 2-(thiophen-2-yl)acetic acid scaffold holds significant promise for the development of novel and effective therapeutic agents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of scientific advancement, the bedrock of our work is an unwavering commitment to safety. This guide provides a detailed operational framework for handling 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid. It is structured not as a rigid checklist, but as a dynamic resource to empower you, our scientific colleagues, with the rationale behind each safety protocol. By understanding the "why," we cultivate a laboratory environment where safety is intrinsic to discovery.

Hazard Profile: A Synthesis of Structural Alerts

  • Carboxylic Acid Group (-COOH): This functional group confers acidic properties, making the compound potentially corrosive. Direct contact can cause severe burns to the skin and eyes, and inhalation of dust or aerosols can lead to respiratory tract irritation.[1][2][3]

  • α-Methoxyacetic Acid Substructure: This is a critical structural alert. The parent compound, methoxyacetic acid, is classified as a reproductive toxin, with evidence suggesting it may damage fertility or the unborn child.[4][5][6][7][8] It is also harmful if swallowed and causes severe skin burns and eye damage.[4][7][8][9] Therefore, 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid must be handled as a suspected reproductive toxin.

  • Bromothiophene Core: Halogenated organic compounds require special handling and disposal considerations.[10][11][12][13] Thiophene and its derivatives can be toxic if ingested or inhaled and may cause damage to the nervous system, blood, kidneys, and liver with repeated exposure.[14] The presence of bromine can further influence the toxicological profile.

Personal Protective Equipment (PPE): An Essential Barrier

The selection of PPE is your primary defense against exposure. The following table outlines the minimum requirements.

Area of Protection Required PPE Causality and Rationale
Eyes & Face Chemical splash goggles AND a full-face shield.The corrosive nature of the compound necessitates robust protection against splashes. Due to the high risk, a face shield is mandatory in addition to goggles when handling the liquid or solutions.[1][2][3][15]
Hands Chemical-resistant gloves (Nitrile or Neoprene), double-gloved.Protects against skin absorption and severe burns. Double-gloving provides an extra layer of protection against tears and rapid permeation. Always check manufacturer data for chemical compatibility and breakthrough times.
Body Chemical-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities.Protects skin and personal clothing from splashes and spills. An apron adds a necessary impermeable barrier during transfers or when working with significant volumes.[2][16]
Respiratory Work must be conducted in a certified chemical fume hood. This is the most critical engineering control. A fume hood protects against the inhalation of fine powders when handling the solid and vapors from solutions, which is crucial given the compound's potential respiratory toxicity.[1][3][10]

Operational Plan: A Step-by-Step Protocol

A structured workflow minimizes exposure and prevents cross-contamination.

operational_workflow cluster_prep Preparation & Handling cluster_use Experimental Use cluster_disposal Waste Management Receiving 1. Receiving & Inspection (Check for damage) Storage 2. Segregated Storage (Cool, dry, ventilated, away from bases) Receiving->Storage Verify Integrity Handling 3. Weighing & Solution Prep (STRICTLY in Fume Hood) Storage->Handling Controlled Access Reaction 4. Reaction & Work-up (Continuous ventilation) Handling->Reaction Transfer Securely Disposal 5. Waste Disposal (Dedicated Halogenated Waste Stream) Reaction->Disposal Segregate All Waste

Caption: Workflow for 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid from receipt to disposal.

Methodology:

  • Receiving & Inspection: Upon receipt, visually inspect the container within a well-ventilated area for any signs of damage or leaks. Ensure the manufacturer's label is intact and legible.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive and toxic chemicals. It must be segregated from bases and oxidizing agents.[1] Store liquid forms below eye level in secondary containment.[1]

  • Handling and Weighing:

    • CRITICAL: All manipulations of the solid compound that could generate dust, and all handling of its solutions, must be performed inside a certified chemical fume hood.[1][3]

    • Don all required PPE before entering the fume hood.

    • Use disposable weighing boats and clean the spatula and any surfaces thoroughly after use.

  • Reaction & Work-up: When adding the solid to a solvent, do so slowly to prevent splashing. Keep the fume hood sash at the lowest possible position during the experiment.

  • Waste Disposal: This compound is a halogenated organic acid.

    • DO NOT dispose of it down the drain.[10][11]

    • All waste, including contaminated consumables (gloves, weighing boats, pipette tips) and rinsates, must be collected in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[10][11][12][13]

    • Keep halogenated and non-halogenated waste streams separate to reduce disposal costs and complexity.[13]

Emergency Response Plan

Immediate and correct action during an emergency is vital.

emergency_response cluster_spill Chemical Spill cluster_exposure Personal Exposure Incident Incident Occurs Spill_Alert Alert Colleagues & Supervisor Incident->Spill_Alert Exposure_Flush Flush with Water (15 min) (Safety Shower / Eyewash) Incident->Exposure_Flush Spill_Evacuate Evacuate & Isolate Area Spill_Alert->Spill_Evacuate Spill_Contain Contain with Spill Kit (If trained & safe) Spill_Evacuate->Spill_Contain Medical Seek IMMEDIATE Medical Attention (Bring SDS) Spill_Contain->Medical Exposure_Remove Remove Contaminated Clothing Exposure_Flush->Exposure_Remove Exposure_Alert Alert Colleagues & Supervisor Exposure_Remove->Exposure_Alert Exposure_Alert->Medical

Caption: Emergency response flowchart for spills or personal exposure incidents.

  • In Case of Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use a safety shower if the area of contact is large. Seek immediate medical attention.[5][6][7]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5][7][9]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][9][14]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the container or label.[6][8]

  • In Case of a Spill: Evacuate the immediate area and alert others. If the spill is small and you are trained to do so, contain it with an acid-neutralizing spill absorbent. For large spills, evacuate the lab and contact your institution's emergency response team.[1][14]

This guide is intended to supplement, not replace, your institution's specific chemical hygiene plan and the manufacturer's Safety Data Sheet. By treating 2-(5-Bromothiophen-2-yl)-2-methoxyacetic acid with the informed respect it requires, we ensure that our innovative work is also safe work.

References

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Source: Science Ready. [Link]

  • University of Kentucky. Corrosives - Research Safety. Source: University of Kentucky Research Safety. [Link]

  • University of Tennessee Knoxville. 7.2 Organic Solvents - Environment, Health and Safety. Source: EHS, University of Tennessee Knoxville. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Source: Northwestern University. [Link]

  • Scribd. Thiophene MSDS Overview and Safety Guidelines. Source: Scribd. [Link]

  • Temple University. Halogenated Solvents in Laboratories. Source: Temple University Campus Operations. [Link]

  • Loba Chemie. THIOPHENE EXTRA PURE - Safety Data Sheet. Source: Loba Chemie. [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Source: ResearchGate. [Link]

  • OSHA Training School. Corrosive Safety: Protecting Workers from Harmful Substances. Source: OSHA Training School. [Link]

  • University of St Andrews. Safety Precautions for Corrosive Substances. Source: University of St Andrews Environmental, Health and Safety Services. [Link]

  • Storemasta. Examples of PPE for Various Dangerous Goods Classes. Source: Storemasta. [Link]

  • DENIOS. Managing Corrosive Substances: Safety Protocols for Businesses. Source: denios.ca. [Link]

  • National Center for Biotechnology Information. Methoxyacetic Acid - PubChem. Source: PubChem, National Institutes of Health. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methoxyacetic acid, 98%. Source: Cole-Parmer. [Link]

  • CPAchem. Safety data sheet - Methoxyacetic acid. Source: CPAchem. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。